molecular formula C17H23ClN4O B1587686 Einecs 279-675-0 CAS No. 81029-05-2

Einecs 279-675-0

Cat. No.: B1587686
CAS No.: 81029-05-2
M. Wt: 334.8 g/mol
InChI Key: SHMCAAFKAHAURK-UHFFFAOYSA-M
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Description

Einecs 279-675-0 is a useful research compound. Its molecular formula is C17H23ClN4O and its molecular weight is 334.8 g/mol. The purity is usually 95%.
The exact mass of the compound Einecs 279-675-0 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Einecs 279-675-0 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Einecs 279-675-0 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(7,9-diamino-6-methyl-5a,9a-dihydrophenoxazin-3-ylidene)-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N4O.ClH/c1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;/h6-9,16-17H,4-5,18-19H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMCAAFKAHAURK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=C1C=CC2=NC3C(C(=C(C=C3N)N)C)OC2=C1)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001001724
Record name 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81029-05-2
Record name Brilliant cresyl blue ALD
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081029052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diamino-7-(diethylamino)-4-methylphenoxazin-5-ium tetrachlorozincate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the mechanism of action for Einecs 279-675-0 vital staining?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Mechanism & Application of Brilliant Cresyl Blue (Einecs 279-675-0) Vital Staining

Executive Summary

Einecs 279-675-0, chemically identified as Brilliant Cresyl Blue (BCB) , is a cationic oxazine dye used extensively as a supravital stain.[1][2][3] Its utility spans two distinct biological disciplines, each relying on a unique physicochemical mechanism:

  • Hematology: The precipitation of ribosomal RNA (rRNA) in immature erythrocytes (reticulocytes) to assess erythropoietic activity.[2][4]

  • Embryology: A redox-based selection marker for oocyte developmental competence, predicated on Glucose-6-Phosphate Dehydrogenase (G6PDH) activity.[5][6][7]

This guide details the molecular mechanisms, validated protocols, and interpretation frameworks for both applications.

Chemical Profile & Properties[8][9]

PropertyDetail
Chemical Name (7,9-diamino-6-methyl-5a,9a-dihydrophenoxazin-3-ylidene)-diethylazanium chloride; zinc chloride double salt
Common Name Brilliant Cresyl Blue (BCB) ALD
EINECS / EC Number 279-675-0
CAS Number 81029-05-2 (alt. 51716-96-2)
Class Basic Oxazine Dye
Absorbance Max (

)
622–632 nm (in ethanol/water)
Solubility Soluble in water and ethanol; sparingly soluble in lipids.
Appearance Green crystalline powder (oxidized form); Colorless (reduced leuco-form).

Mechanism of Action

BCB operates through two distinct mechanisms depending on the cellular context.

Mechanism A: Supravital RNA Precipitation (Hematology)

In living reticulocytes, BCB penetrates the cell membrane and interacts with anionic phosphate groups of ribosomal RNA (rRNA). Unlike dead cell stains (e.g., Trypan Blue), BCB enters viable cells ("supravital").

  • Interaction: The cationic dye molecules bind electrostatically to the negatively charged rRNA.

  • Precipitation: As the dye accumulates, it cross-links the rRNA strands, causing them to collapse from a dispersed state into visible aggregates.

  • Visualization: These aggregates form a dark blue "reticular" meshwork or granules (substantia granulofilamentosa), contrasting against the pale blue cytoplasm.

Mechanism B: Redox-G6PDH Activity (Embryology)

In oocytes, BCB acts as an electron acceptor to gauge cytoplasmic maturation.

  • The Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PDH) is active in growing (immature) oocytes but activity decreases significantly once the oocyte completes its growth phase and becomes developmentally competent.[6][7][8]

  • The Reaction: G6PDH catalyzes the conversion of Glucose-6-Phosphate to 6-Phosphogluconate, reducing NADP+ to NADPH.

  • The Readout:

    • High G6PDH (Immature): High levels of NADPH reduce the blue BCB dye to Leuco-BCB (colorless).

    • Low G6PDH (Competent): Insufficient NADPH is produced to reduce the dye. The oocyte remains Blue (BCB+) .

BCB_Mechanism cluster_0 Hematology: RNA Precipitation cluster_1 Embryology: Redox/G6PDH Assay Retic Immature Reticulocyte (Dispersed rRNA) BCB_In BCB Influx (Cationic Dye) Retic->BCB_In Complex Dye-RNA Complex (Electrostatic Binding) BCB_In->Complex Mesh Precipitated Reticulum (Dark Blue Granules) Complex->Mesh Aggregation Oocyte Oocyte Cytoplasm G6PDH G6PDH Enzyme Oocyte->G6PDH G6P Glucose-6-Phosphate G6P->G6PDH NADPH NADPH + H+ G6PDH->NADPH Catalysis NADP NADP+ NADP->G6PDH BCB_Ox BCB (Blue) Oxidized Form NADPH->BCB_Ox Electron Transfer BCB_Red Leuco-BCB (Colorless) Reduced Form BCB_Ox->BCB_Red Reduction

Figure 1: Dual mechanisms of action for BCB. Top: RNA precipitation in reticulocytes.[4][9][10] Bottom: Enzymatic reduction in oocytes.

Experimental Protocols

Protocol A: Reticulocyte Count (Hematology)

Purpose: To assess bone marrow erythropoietic activity.[2]

  • Reagent Preparation:

    • Dissolve 1.0 g BCB in 100 mL citrate-saline solution (or isotonic saline). Filter before use to remove particulate artifacts.

  • Staining Procedure:

    • Mix equal volumes (e.g., 50

      
      L) of fresh, anticoagulated whole blood (EDTA) and BCB solution in a test tube.
      
    • Critical Step: Incubate at 37°C for 15–20 minutes . This allows time for dye penetration and RNA precipitation.

    • Resuspend the cells gently.[4][9]

  • Slide Preparation:

    • Prepare a thin wedge smear on a glass slide. Air dry rapidly. Do not fix (fixation kills the cells before precipitation can occur).

  • Analysis:

    • Examine under oil immersion (1000x). Count 1,000 RBCs.[1][11]

    • Positive: Cells containing dark blue granules/filaments.[11]

Protocol B: Oocyte Selection (BCB Test)

Purpose: To select developmentally competent oocytes for In Vitro Maturation (IVM).[6]

  • Reagent Preparation:

    • Prepare a 26

      
      M BCB solution in mDPBS (modified Dulbecco’s PBS) supplemented with 0.4% BSA.
      
  • Staining Procedure:

    • Wash Cumulus-Oocyte Complexes (COCs) in mDPBS.

    • Incubate COCs in the BCB working solution for 90 minutes at 38.5°C in a humidified atmosphere.

  • Washing & Classification:

    • Wash COCs twice in fresh mDPBS to remove extracellular dye.

    • Examine immediately under a stereomicroscope.

  • Classification:

    • BCB+ (Blue): Cytoplasm is blue.[2][6][8] Low G6PDH. Competent.

    • BCB- (Colorless): Cytoplasm is clear. High G6PDH. Incompetent.

Data Interpretation & Troubleshooting

Interpretation Matrix
ObservationContextInterpretationMechanism
Dark Blue Mesh/Granules Blood SmearReticulocyte RNA Precipitation
Diffuse Pale Blue Cytoplasm Blood SmearMature RBC (Artifact) Non-specific binding (No RNA)
Blue Cytoplasm (BCB+) OocyteCompetent Low G6PDH (No reduction)
Colorless Cytoplasm (BCB-) OocyteIncompetent High G6PDH (Dye reduced)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitate Artifacts Unfiltered dye; Drying artifactFilter stain daily; Dry slides rapidly.
Weak Staining (Retic) Incubation too short; Old stainExtend incubation to 20 min; Check pH.
All Oocytes Blue Incubation too short; Low tempEnsure 90 min at 38.5°C for enzymatic activity.
Refractile Bodies Heinz Bodies vs. ReticulumHeinz bodies are usually single, marginal, and stain lighter blue.

References

  • National Institutes of Health (NIH). Selection of developmentally competent buffalo oocytes by brilliant cresyl blue staining before IVM. PubMed. Available at: [Link]

  • ResearchGate. Selection of Ovine Oocytes by Brilliant Cresyl Blue Staining. Available at: [Link]

  • Biognost. Brilliant Cresyl Blue Solution Instructions for Use. Available at: [Link]

Sources

Technical Guide: Brilliant Cresyl Blue Solubility & Application Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brilliant Cresyl Blue (BCB) is a cationic oxazine dye used primarily as a supravital stain in hematology for reticulocyte enumeration and as a redox indicator in biochemical research. Its efficacy relies heavily on proper solvation to ensure the dye penetrates living cells without inducing cytotoxicity before staining occurs.

This guide provides a technical analysis of BCB solubility across laboratory solvents, detailing the physicochemical properties of its commercial zinc chloride double salt form. It includes validated protocols for stock solution preparation, stability factors, and mechanistic insights into its interaction with cellular RNA.

Chemical Identity & Physicochemical Basis

Commercially available BCB is typically supplied as a zinc chloride double salt . This ionic formulation significantly influences its solubility profile, favoring polar protic solvents while rendering it insoluble in non-polar organic solvents.

PropertyData
Chemical Name Brilliant Cresyl Blue (Zinc Chloride Double Salt)
CAS Number 81029-05-2 (General), 51716-96-2 (Specific salt)
Molecular Weight ~386 g/mol (varies by hydration/salt stoichiometry)
Class Oxazine Dye (Cationic)
Absorbance Max (

)
622–628 nm (in 50% Ethanol)
Appearance Dark green/blue crystalline powder

Technical Insight: The zinc chloride component stabilizes the dye structure in solid form but dissociates in solution. In aqueous media, the cationic dye chromophore is the active staining agent. The presence of metal salts means that "pure" solvent solubility limits (e.g., in absolute DMSO) may differ from theoretical predictions for the free base dye.

Solvent Compatibility Matrix

The following table summarizes the solubility behavior of BCB in common laboratory solvents. Data is synthesized from standard hematological protocols and physical property databases.

SolventSolubility RatingSolubility Limit (Approx.)Application Context
Water / Saline (0.85% NaCl) High ~30 mg/mL (3%)Primary Vehicle. Standard for supravital staining of reticulocytes. Isotonic saline prevents cell lysis.
Ethanol (95-100%) High ~30 mg/mL (3%)Stock Solutions. Used to prepare concentrated stocks or for rapid-drying smear techniques.
Methanol Moderate-High >10 mg/mLAlternative to ethanol; often used in fixative mixtures, though BCB is typically a supravital (non-fixed) stain.
DMSO Low/Moderate *<10 mg/mLCaution: While many organic dyes are highly soluble in DMSO, the inorganic zinc salt component of commercial BCB can limit solubility compared to the free base.
Acetone / Ether Insoluble NegligibleNot suitable. Causes precipitation of the dye salt.

> Note on DMSO: While BCB is slightly soluble in DMSO, it is rarely used as a primary solvent for this dye because DMSO permeates cell membranes too aggressively for controlled supravital staining, potentially altering cell morphology before staining is complete.

Preparation Protocols

To ensure reproducibility, solutions must be prepared volumetrically and filtered to remove insoluble particulates that mimic cellular inclusions (artifacts).

Protocol A: Standard Aqueous Stock (Supravital Staining)

Purpose: Reticulocyte counting in whole blood.

  • Weigh: 1.0 g of Brilliant Cresyl Blue powder.

  • Dissolve: Add to 100 mL of 0.85% (w/v) Sodium Chloride (Saline) solution.

    • Why Saline? Pure water is hypotonic and will lyse red blood cells (hemolysis) immediately upon contact, destroying the sample.

  • Agitate: Stir at room temperature for 30 minutes to ensure saturation.

  • Filter (Critical): Pass the solution through a Whatman #1 filter paper (or equivalent 11 µm pore size).

    • Reasoning: BCB solutions slowly form fine precipitates upon standing. These "dye granules" can be mistaken for reticulocytes or Heinz bodies under the microscope.

  • Storage: Store in a dark bottle at room temperature. Stable for ~1 month.

Protocol B: Alcoholic Stock Solution

Purpose: Rapid smear preparation or long-term stock storage.

  • Weigh: 1.0 g of Brilliant Cresyl Blue powder.

  • Dissolve: Add to 100 mL of Ethanol (absolute or 95%) .

  • Agitate: Vortex or stir until fully dissolved.

  • Usage: To use, dilute this stock 1:10 or 1:100 with saline, or apply directly to a slide and allow to dry (the "dry slide" method) before adding blood.

Mechanism of Action & Stability

BCB acts as a basic dye that interacts electrostatically with acidic cellular components. In reticulocytes (immature erythrocytes), it precipitates the residual ribosomal RNA (rRNA).

Stability Factors[3][5]
  • pH Sensitivity: BCB is a redox indicator. It is blue in its oxidized form and colorless (leuco form) when reduced. High pH (alkaline) environments (> pH 10) accelerate the degradation of the dye and can shift the color, interfering with readout. Maintain solutions at neutral to slightly acidic pH (pH 6.0–7.0).

  • Precipitation: The zinc salt has a tendency to hydrolyze slightly over time in aqueous solution, leading to particulate formation. Always filter before use.

Mechanistic Diagram

The following diagram illustrates the interaction pathway of BCB with Reticulocyte RNA.

BCB_Mechanism cluster_0 Supravital Reaction (Living Cells) BCB_Sol BCB Solution (Cationic Dye +) RBC_Membrane RBC Membrane (Permeable) BCB_Sol->RBC_Membrane Passive Diffusion RNA Ribosomal RNA (Anionic -) BCB_Sol->RNA Electrostatic Attraction Intracellular Intracellular Environment RBC_Membrane->Intracellular Intracellular->RNA Targeting Complex Dye-RNA Complex (Precipitation) RNA->Complex Aggregation Visual Dark Blue Granules/Network Complex->Visual Microscopy Detection

Caption: Figure 1. Mechanism of supravital staining where cationic BCB precipitates anionic RNA into visible networks.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Artifacts / Debris Dye precipitation over time.Filter the working solution immediately before every use.
Weak Staining Low dye concentration or insufficient incubation.Increase incubation time (standard is 15-20 mins at 37°C). Check dye solubility (ensure fully dissolved).
Cell Lysis Hypotonic solution.Ensure BCB is dissolved in 0.85% Saline , not distilled water.
Color Fading High pH or reducing agents present.Check buffer pH; ensure no strong reducing agents are contaminating the glassware.

References

  • Sigma-Aldrich. Brilliant Cresyl Blue Zinc Chloride Double Salt Product Specification. Retrieved from

  • Biognost. Brilliant Cresyl Blue Solution Instructions for Use. Retrieved from

  • Conn, H.J.
  • PubChem. Brilliant Cresyl Blue Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Merck Millipore. Brilliant Cresyl Blue Solution for Microscopy. Retrieved from

Spectral Properties & Applications of Brilliant Cresyl Blue: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brilliant Cresyl Blue (BCB) is a cationic oxazine dye (


) that serves as a critical supravital stain in both hematology and reproductive biology.[1] While historically categorized as a standard transmission microscopy stain, its utility relies on complex electrochemical and electrostatic interactions—specifically the redox potential linked to Glucose-6-Phosphate Dehydrogenase (G6PD) activity and the metachromatic precipitation of ribosomal RNA.

This guide provides a rigorous technical analysis of BCB, moving beyond basic staining instructions to explore the physicochemical mechanisms that drive its application in oocyte competence screening (IVF) and reticulocyte enumeration.

Part 1: Physicochemical & Spectral Fundamentals[1]

BCB exhibits metachromasia, meaning its absorption spectrum shifts depending on the concentration and the nature of the polyanions (like RNA) it binds to.

Core Spectral Data[1]
ParameterValue / CharacteristicNotes
CAS Number 81029-05-2 (Zn salt)Common commercial formulation (Zinc chloride double salt).[1]
Class Oxazine DyePlanar, cationic structure allows intercalation.[1]
Absorbance Max (

)
622–632 nm Measured in 50% Ethanol/Water.[1] Appears Blue.
Emission Max (

)
~650–660 nm Exhibits weak red fluorescence; useful in specific flow cytometry applications but primarily used for quenching/redox assays.[1]
Solubility Water (Soluble), Ethanol (Soluble)Stock solutions are typically aqueous; working solutions often require isotonic buffers (PBS/Saline).[1]
Metachromasia Blue

Purple/Pink
Shifts towards shorter wavelengths when aggregated on polyanions (e.g., RNA).[1]
The Metachromatic Shift

In solution, BCB exists as a blue monomer (


 nm).[1] When it binds to negatively charged phosphate groups on ribosomal RNA (rRNA), the dye molecules stack (dimerize/polymerize), causing a hypsochromic shift.[1] This results in the characteristic purple/violet  precipitate seen in reticulocytes, contrasting with the pale blue or greenish cytoplasm.[2]

Part 2: Mechanisms of Interaction

Understanding the why behind the staining is crucial for troubleshooting inconsistent results.

The Redox Mechanism (Oocyte Selection)

In reproductive biology, BCB acts as an electron acceptor. Its utility in selecting competent oocytes is based on the activity of Glucose-6-Phosphate Dehydrogenase (G6PD).[1][3][4][5]

  • Growing Oocytes (Incompetent): High metabolic activity

    
     High G6PD levels 
    
    
    
    High NADPH generation.[1] NADPH reduces BCB (Blue) to Leuco-BCB (Colorless).[1]
  • Fully Grown Oocytes (Competent): Metabolic quiescence

    
     Low G6PD levels 
    
    
    
    Insufficient NADPH to reduce the dye.[1] The oocyte remains Blue (BCB+) .[1]
The Electrostatic Mechanism (Reticulocytes)

BCB is a "supravital" stain, meaning it must be applied to living cells before fixation. It penetrates the erythrocyte membrane and precipitates the remaining ribosomes and RNA into a visible reticulum. If the cells are fixed prior to staining, the dye cannot penetrate or precipitate the RNA effectively.

Part 3: Visualization of Signaling & Workflow

Diagram: The G6PD Redox Logic in Oocytes

This diagram illustrates the biochemical pathway determining why competent oocytes remain blue.

G6PD_Mechanism cluster_incompetent Growing Oocyte (Incompetent) cluster_competent Mature Oocyte (Competent) G6PD_High High G6PD Activity NADPH_High High NADPH G6PD_High->NADPH_High Catalysis Leuco_BCB Leuco-BCB (Colorless) NADPH_High->Leuco_BCB Reduces BCB BCB_Blue1 BCB (Blue) BCB_Blue1->Leuco_BCB Electron Transfer G6PD_Low Low G6PD Activity NADPH_Low Low NADPH G6PD_Low->NADPH_Low Result_Blue Remains BLUE (BCB+) NADPH_Low->Result_Blue Insufficient Reduction BCB_Blue2 BCB (Blue) BCB_Blue2->Result_Blue

Caption: Biochemical cascade differentiating BCB+ (competent) from BCB- (incompetent) oocytes based on redox potential.[1]

Part 4: Validated Experimental Protocols

Protocol A: Oocyte Competence Selection (BCB Test)

Application: Selection of prepubertal or slaughterhouse-derived oocytes for In Vitro Maturation (IVM).[1]

Reagents:

  • Stock Solution: 26 mM BCB in water (Store at 4°C, dark).

  • Working Solution: 13 µM to 26 µM BCB in mPBS (Modified Phosphate Buffered Saline) or CR1aa medium.[1] Note: 26 µM is standard for bovine/porcine; 13 µM is often used for more sensitive species.[1]

Step-by-Step Methodology:

  • Isolation: Aspirate Cumulus-Oocyte Complexes (COCs) and wash 3x in mPBS.[1]

  • Exposure: Transfer COCs to the BCB Working Solution.

  • Incubation: Incubate for 60–90 minutes at 38.5°C in a humidified atmosphere (5%

    
    ).
    
    • Critical Control: Do not exceed 90 minutes. BCB can be toxic to mitochondria if exposure is prolonged.

  • Washing: Transfer COCs to fresh culture medium and wash 2x to remove extracellular dye.

  • Classification (Immediate): Observe under a stereomicroscope.

    • BCB+ (Blue Cytoplasm): Low G6PD, likely competent.[1][6][4][7] Proceed to IVM.

    • BCB- (Colorless Cytoplasm): High G6PD, likely incompetent.[1][6][4] Discard.

Protocol B: Reticulocyte Enumeration (Hematology)

Application: Assessing erythropoietic activity in anemia.[2]

Reagents:

  • Stain Solution: 1.0g BCB, 0.4g Sodium Citrate, 100mL 0.85% Saline (Dissolve and filter).

Step-by-Step Methodology:

  • Mixing: In a small test tube, mix equal volumes (e.g., 50 µL) of fresh EDTA-anticoagulated blood and BCB Stain Solution.

  • Incubation: Incubate at 37°C for 15–20 minutes .

    • Why: This allows the dye to traverse the live membrane and precipitate the RNA.

  • Resuspension: Gently mix the tube to resuspend red cells (reticulocytes are lighter and may stratify).

  • Smearing: Prepare a thin wedge smear on a glass slide. Air dry immediately.

  • Microscopy: Examine under oil immersion (100x). Reticulocytes will contain dark blue/purple granulofilamentous networks.[8]

Part 5: Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Precipitate Artifacts Stain solution is old or unfiltered.[1]Always filter BCB solution (0.22 µm or Whatman #1) before use.[1] BCB precipitates over time.[9]
Oocytes all Blue Incubation time too short or concentration too high.[1]Ensure full 60-90 min incubation. Titrate BCB down to 13 µM if using small oocytes (e.g., goat/sheep).[1]
Oocytes all Colorless Toxic exposure or dead oocytes.[1]Dead oocytes cannot retain the dye or may leak. Verify viability via morphology before staining.
Weak Retic Staining Low pH or insufficient stain ratio.[1]BCB staining is pH dependent.[1] Ensure buffer is pH 7.2–7.4. Increase blood:stain ratio to 1:2.
Fluorescence Noise Overlapping emission.[1]If using BCB in fluorescence (rare), use a Cy5 filter set (Ex ~640, Em ~670) but be aware of broad emission tails.[1]

References

  • Roca, J., et al. (1998).[1] Viability and developmental competence of prepubertal goat oocytes selected with brilliant cresyl blue. Theriogenology. [Link]

  • PubChem. Brilliant Cresyl Blue - Compound Summary. National Library of Medicine. [Link][1]

  • Mohammadi-Sangcheshmeh, A., et al. (2011).[1] Prediction of bovine oocyte selection using brilliant cresyl blue (BCB) test.[1][6] Journal of Assisted Reproduction and Genetics. [Link]

  • Bain, B. J. (2006).[1] Blood Cells: A Practical Guide. (Standard reference for reticulocyte staining protocols).

Sources

Beyond Reticulocytes: A Technical Guide to the Expanded Application of New Methylene Blue (EINECS 279-675-0) in Cellular Staining

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For decades, New Methylene Blue (NMB), registered under EINECS 279-675-0, has been a cornerstone in hematology for the supravital staining and enumeration of reticulocytes.[1][2][3] This vital dye's efficacy hinges on its ability to precipitate the residual ribosomal RNA (rRNA) network within these immature erythrocytes, rendering a characteristic deep blue reticulum that is easily visualized.[2] However, to confine the utility of this potent cationic thiazine dye to a single cell type is to overlook its fundamental mechanism and broader potential. This guide presents the scientific rationale and technical methodologies for extending the application of New Methylene Blue to other cell types of significant interest in research and drug development, particularly those characterized by dynamic RNA-rich subcellular domains. We will explore its use in visualizing neuronal processes, monitoring cellular stress, and identifying subpopulations of cells with high metabolic and protein synthesis activity.

The Core Mechanism: More Than Just a Reticulocyte Stain

New Methylene Blue is an organic compound of the thiazine class, classified as an azine dye.[4] Its utility as a stain is rooted in its chemical structure: the chromophore is a cation.[4] This positive charge drives its interaction with negatively charged biomolecules within the cell. The primary targets are the phosphate groups of nucleic acids, namely RNA and DNA.[5][6][7]

In its classic application, NMB is used as a supravital stain, meaning it is applied to living cells that have been removed from an organism.[1][6] When mixed with whole blood, NMB traverses the erythrocyte membrane and binds to the acidic components within, specifically the rRNA remnants in reticulocytes, causing them to precipitate and form a visible mesh-like network.[2] Mature red blood cells, lacking a nucleus and significant RNA, stain a pale greenish-blue, providing excellent contrast.[2][8]

This core mechanism—the electrostatic binding to nucleic acids—is not unique to reticulocytes. Any cell or subcellular compartment with a high concentration of accessible RNA or DNA is a potential target for NMB staining. This guide posits that the controlled application of NMB can serve as a powerful tool for visualizing and potentially quantifying these nucleic acid-rich structures in a variety of cell types.

Expanding the Horizon: Potential Target Cell Types and Applications

Based on the dye's fundamental binding properties, we can logically extend its use to several key areas of biological research.

Neuroscience: Visualizing Neuronal RNA and Axonal Transport

Neurons are highly polarized cells with a significant proportion of their RNA localized in dendrites and axons. This localized RNA is crucial for synaptic plasticity and neuronal maintenance.

  • Rationale: The high concentration of RNA in Nissl bodies (rough endoplasmic reticulum) within the neuronal soma and in RNA transport granules within dendrites and axons makes these structures prime targets for NMB staining. Vital staining with Methylene Blue, a closely related compound, has a long history in neuroanatomy for staining nerve endings and fibers.[9][10] This is attributed to the fact that neurons can rapidly oxidize the reduced, colorless form of the dye, leading to its accumulation and color development.[10]

  • Application: NMB can be employed to:

    • Visualize the distribution of RNA-rich granules in primary neuronal cultures.

    • Potentially monitor changes in RNA localization in response to stimuli or neurotoxic agents.

    • Assess neuronal health, as mitochondrial dysfunction in neurons can be mitigated by Methylene Blue, suggesting a link between the dye's activity and cellular respiration.[11][12]

Oncology: Identifying Metabolically Active Cancer Cells

Cancer cells are characterized by rapid proliferation and high rates of protein synthesis, which necessitates a large and active ribosomal population.

  • Rationale: The nucleolus, the primary site of ribosome biogenesis, is often enlarged and prominent in cancer cells. This organelle is exceptionally rich in rRNA and would be strongly stained by NMB, providing excellent nuclear and nucleolar detail.[6][7]

  • Application: NMB could serve as a rapid, cost-effective stain to:

    • Identify cells with enlarged or multiple nucleoli, a hallmark of many malignancies.

    • Enrich for highly metabolic tumor cell subpopulations from heterogeneous samples for downstream analysis.

    • A recent study demonstrated that Methylene Blue can aid in the isolation of RNA from bladder cancer tissues, indicating its direct utility in cancer research workflows.[13]

Cell Stress and Viability: A Dichotomous Indicator

Methylene Blue is known to function as a redox indicator, appearing blue in its oxidized form and colorless when reduced.[14] This property can be exploited to assess cellular metabolic state.

  • Rationale: Healthy, metabolically active cells with a robust pool of reducing agents (like NADPH) can reduce NMB to its colorless leuco form. Conversely, dead or metabolically compromised cells lose this reductive capacity, allowing the dye to remain in its oxidized, blue state. This is analogous to the principle of a cell viability assay.[14]

  • Application:

    • Rapidly distinguish between live and dead cells in a mixed population.

    • Visualize cytoplasmic stress granules, which are dense aggregations of RNA and proteins that form when cells are under stress.

Methodologies and Protocols

The following protocols are provided as starting points. Optimization of dye concentration, incubation time, and cell preparation is essential for each specific cell type and experimental question.

General Staining Solution Preparation

A self-validating system requires consistency in reagent preparation.

  • Stock Solution (1% w/v): Dissolve 1.0 g of New Methylene Blue N powder in 100 mL of an iso-osmotic buffer (e.g., phosphate-buffered saline, pH 7.2-7.4).[15]

  • Filtering: To prevent precipitate that can cause artifacts, filter the stock solution through a 0.22 µm syringe filter.[7]

  • Storage: Store the stock solution in a dark, evaporation-free bottle at room temperature. The prepared stain is stable indefinitely under these conditions.[6][7]

  • Working Solution: Dilute the stock solution in an appropriate cell culture medium or buffer to the desired final concentration (typically 0.1% - 0.5%).

Experimental Workflow: Supravital Staining of Adherent Cells (e.g., Neurons, Cancer Cell Lines)

The following workflow provides a robust framework for staining adherent cells.

G cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing & Mounting prep1 Culture cells on glass coverslips prep2 Wash 2x with pre-warmed PBS prep1->prep2 stain1 Prepare fresh NMB working solution stain2 Incubate cells with NMB solution (e.g., 10-20 min at 37°C) stain1->stain2 wash1 Wash 3x with PBS to remove excess dye stain2->wash1 wash2 Mount coverslip on slide with mounting medium wash1->wash2 visual1 Image immediately using bright-field microscopy wash2->visual1

Caption: General workflow for supravital staining of adherent cells with NMB.

Step-by-Step Protocol:

  • Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma, HeLa cells) on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Preparation: Gently aspirate the culture medium. Wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS) to remove residual media components.

  • Staining: Add the freshly prepared NMB working solution (e.g., 0.2% in PBS) to each well, ensuring the coverslip is fully submerged.

  • Incubation: Incubate the plate at 37°C for 10-20 minutes. Incubation time is a critical parameter to optimize; shorter times may result in faint staining, while longer times can lead to cytotoxicity.

  • Washing: Aspirate the staining solution. Wash the cells three times with PBS to remove unbound dye, which is crucial for reducing background and achieving high-contrast images.

  • Mounting & Visualization: Mount the coverslip onto a microscope slide using an aqueous mounting medium. Proceed immediately to imaging using a bright-field microscope with a color camera. RNA-rich structures should appear as deep blue precipitates against a pale blue cytoplasm.

Validation Protocol: RNase Control for Staining Specificity

To ensure that the observed staining is due to RNA, a parallel RNase digestion control is essential. This self-validating step is a hallmark of rigorous scientific inquiry.

G cluster_test cluster_control start Cultured Adherent Cells split start->split perm Permeabilize cells (e.g., cold Methanol) split->perm perm_c Permeabilize cells (e.g., cold Methanol) split->perm_c buffer Incubate with Buffer only perm->buffer stain_test Stain with NMB buffer->stain_test result_test Result: Deep blue staining of RNA-rich areas stain_test->result_test rnase Incubate with RNase A solution perm_c->rnase stain_control Stain with NMB rnase->stain_control result_control Result: Significantly reduced or absent staining stain_control->result_control

Caption: Workflow for RNase A control to validate RNA-specific staining.

  • Fixation & Permeabilization: For this control, cells must be fixed and permeabilized to allow RNase A entry. Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with ice-cold methanol for 10 minutes.

  • Treatment Split: Divide the coverslips into two groups.

    • Control Group: Incubate with RNase-free buffer for 30-60 minutes at 37°C.

    • RNase Group: Incubate with RNase A (e.g., 100 µg/mL in RNase-free buffer) for 30-60 minutes at 37°C.

  • Washing: Wash both groups thoroughly with PBS (3x).

  • Staining: Proceed with the NMB staining protocol as described in section 3.2.

  • Analysis: A significant reduction or complete absence of deep blue staining in the RNase-treated group validates that the NMB signal is specific to cellular RNA.

Data Interpretation and Comparative Analysis

The interpretation of NMB staining requires careful observation and comparison against controls. The table below summarizes expected outcomes and key parameters across different cell types.

Parameter Reticulocytes (Classic Use) Cultured Neurons HeLa Cancer Cells RNase-Treated Control
Primary Target Ribosomal RNA network[2]Nissl bodies, RNA granulesNucleolus, Cytoplasmic RNAN/A
Staining Pattern Deep blue reticular network[2]Granular staining in soma and processesIntense staining of nucleolus, diffuse cytoplasmic blueDiffuse, very pale blue background
Incubation Time 10-15 minutes[8]15-25 minutes (optimization needed)10-20 minutes10-20 minutes
Stain Conc. 0.5% - 1.0%[16]0.1% - 0.5%0.2% - 0.5%0.2% - 0.5%
Key Insight Erythropoietic activityRNA localization, neuronal morphologyMetabolic activity, nucleolar healthStaining specificity

Future Directions and Conclusion

The utility of New Methylene Blue (EINECS 279-675-0) extends far beyond the confines of the hematology lab. Its fundamental ability to bind nucleic acids makes it a versatile and accessible tool for a wide range of cell biology applications. By understanding its core mechanism and implementing robust, self-validating protocols, researchers can leverage this classic dye to gain new insights into neuronal function, cancer biology, and cellular stress responses. Future work should focus on developing quantitative imaging workflows and exploring its potential in high-throughput screening assays. This guide serves as a foundational resource for drug development professionals and scientists to unlock the full potential of this venerable stain.

References

  • Azer Scientific. New Methylene Blue. [Link]

  • Macsen Labs. Methylene Blue as a Stain | What is it used for with Example. [Link]

  • Vetlexicon. Staining technique: new methylene blue stain in Reptiles. [Link]

  • Mag-Dima et al. (2022). Improved Bladder Tumor RNA Isolation from Archived Tissues Using Methylene Blue for Normalization, Multiplex RNA Hybridization, Sequencing and Subtyping. MDPI. [Link]

  • Vetlexicon. Staining techniques: New methylene blue in Rabbits (Lapis). [Link]

  • Wikipedia. New methylene blue. [Link]

  • Atlas Medical. NEW METHYLENE BLUE For Reticulocytes. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Brilliant cresyl blue (C.I. 51010). [Link]

  • Scribd. Supravital Staining by New Methylene Blue-DACIE. [Link]

  • Rojas-Corrales et al. Cellular and Molecular Actions of Methylene Blue in the Nervous System. PMC. [Link]

  • ResearchGate. (2016, December 6). Does anybody have a working protocol for methylene blue staining?. [Link]

  • Agar Scientific. (2019, February 27). Safety data sheet. [Link]

  • Frontiers. Methylene Blue Reduces Neuronal Apoptosis and Improves Blood-Brain Barrier Integrity After Traumatic Brain Injury. [Link]

  • Ahmed et al. Methylene blue promotes cortical neurogenesis and ameliorates behavioral deficit after photothrombotic stroke in rats. PubMed Central. [Link]

  • ResearchGate. (2025, August 6). Methylene blue: An alternative multi-purpose stain for detection, analysis and isolation of nucleic acids. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Brilliant Cresyl Blue, High Purity Biological Stain. [Link]

  • Neuroscience News. (2016, June 28). Methylene Blue Shows Promise for Improving Short Term Memory. [Link]

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The Hidden Variables: A Technical Guide to Contaminants in Brilliant Cresyl Blue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brilliant Cresyl Blue (BCB) is a supravital oxazine dye critical to two distinct fields: hematology (reticulocyte counting) and reproductive biology (oocyte selection via the BCB test).[1] However, commercial BCB is rarely a pure compound.[1] It is frequently supplied as a zinc chloride double salt , containing up to 50% inorganic stabilizers, synthesis isomers, and potential biological impurities.

For researchers in drug development and IVF, treating BCB as a generic reagent introduces significant experimental noise.[1] This guide deconstructs the chemical and biological contaminants within commercial BCB, delineating their impact on cellular physiology and providing self-validating protocols for quality control.

Part 1: The Chemistry of Heterogeneity

The Zinc Chloride Double Salt "Contaminant"

The most pervasive "contaminant" in BCB is intentional. To stabilize the oxazine ring structure during precipitation, manufacturers often produce BCB as a hemizinc chloride salt. While this improves shelf-life, it introduces zinc ions (


) into your assay buffer.[1]
  • Pure Dye (Chloride Salt): CAS 4712-70-3[1]

  • Double Salt (Zinc Chloride): CAS 81029-05-2[1][2][3]

Impact: In oocyte maturation assays, zinc is bioactive.[1] It can modulate metallothionein expression and interfere with calcium signaling channels.[1] Using the double salt without adjusting for ionic strength or toxicity thresholds can lead to false negatives in oocyte competence selection.

Isomeric Variability

Commercial synthesis of BCB often yields a mixture of isomers. The position of the methyl group on the phenoxazine ring can vary (Formula A vs. Formula B).[4] While their staining properties in hematology are similar, their redox potentials may differ slightly, affecting the kinetics of the G6PDH reaction used in oocyte selection.

Chemical Impurities

Chromatographic analysis of "Microscopy Grade" BCB frequently reveals:

  • Synthesis Precursors: Unreacted aminophenols.[1]

  • Oxidative Byproducts: Other oxazines or thiazines (e.g., Toluidine Blue analogs) resulting from side reactions.[1]

  • Insolubles: Silica or filter aids from the manufacturing process.[1]

Part 2: Biological Impact & Mechanisms[1]

The BCB Test: Mechanism and Failure Points

In reproductive biology, BCB is used to select competent oocytes based on Glucose-6-Phosphate Dehydrogenase (G6PDH) activity.[1][5][6]

  • Competent Oocytes: Low G6PDH activity

    
     Dye remains Blue  (BCB+).[1][5]
    
  • Incompetent Oocytes: High G6PDH activity

    
     Dye reduced to Colorless  (BCB-).[1][5]
    

The Contaminant Interference: If the BCB contains high levels of oxidative impurities or metal ions, it can artificially accelerate or inhibit this redox reaction, decoupling the color change from the actual G6PDH enzyme levels. Furthermore, zinc toxicity can arrest development in the very oocytes you are trying to select.

Visualization: The G6PDH/BCB Redox Pathway

The following diagram illustrates the electron flow where BCB acts as the electron acceptor, and how contaminants interfere.

G6PDH_Mechanism Glucose6P Glucose-6-Phosphate G6PDH Enzyme: G6PDH (High in Immature Oocytes) Glucose6P->G6PDH NADP NADP+ NADP->G6PDH NADPH NADPH + H+ G6PDH->NADPH Catalysis BCB_Ox BCB (Oxidized) BLUE NADPH->BCB_Ox Electron Transfer BCB_Red BCB (Reduced) COLORLESS BCB_Ox->BCB_Red Reduction Contaminants Contaminants (Metal Ions/Oxidizers) Contaminants->G6PDH Inhibition (Zn2+) Contaminants->BCB_Ox False Oxidation

Figure 1: The BCB Redox Pathway.[1] High G6PDH activity generates NADPH, which reduces Blue BCB to Colorless.[1][6] Contaminants can inhibit the enzyme or alter the dye's redox state independently.

Part 3: Analytical Characterization & QC

Before using a new batch of BCB for critical assays, you must validate its purity. Do not rely on the Certificate of Analysis (CoA) alone, as "Dye Content" often refers to spectrophotometric absorption, not chemical purity.

Quantitative Data: Typical Impurity Profile

The table below summarizes the typical composition of commercial "Certified" BCB powders.

ComponentMass Fraction (%)SourceBiological Risk
Active Dye (BCB) 45% - 60%Synthesis ProductN/A
Zinc Chloride (

)
30% - 40%Stabilizer (Double Salt)Cytotoxicity / Enzyme Inhibition
Moisture 5% - 10%Hygroscopic natureWeighing errors
Insolubles < 1%Manufacturing residuePhysical damage to membranes
Unknown Organics 2% - 5%Isomers/ByproductsRedox interference
Protocol: Thin Layer Chromatography (TLC) Screen

Purpose: To detect organic impurities and degradation products.[1]

Materials:

  • Silica Gel 60 F254 plates.[1]

  • Mobile Phase: n-Butanol : Ethanol : Acetic Acid : Water (50:20:10:20).[1]

  • Reference Standard: Previous validated batch (if available).[1]

Method:

  • Dissolve BCB at 1 mg/mL in Ethanol.

  • Spot 5 µL onto the plate.

  • Run the chromatogram for 10 cm.[1]

  • Analysis: Pure BCB should show a single dominant blue/violet spot (

    
    ).[1]
    
    • Red/Pink spots: Indicate degradation (resorufin analogs).[1]

    • Trailing: Indicates salts or moisture interference.[1]

Part 4: Purification & Preparation Protocols[1]

For drug development and IVF, using raw BCB is unacceptable.[1] You must normalize the solution.

Workflow: Preparation of Low-Toxicity BCB Solution

This protocol ensures the removal of biological contaminants (bacteria/endotoxins) and normalization of osmolarity, which is critical when adding a salt-heavy dye to culture media.

BCB_Prep_Workflow Raw Raw BCB Powder (Check CAS for Zn content) Dissolve Dissolve in mPBS (Modified Phosphate Buffered Saline) Raw->Dissolve Osmolarity Check Osmolarity (Target: 280-300 mOsm) Dissolve->Osmolarity Adjust Adjust with NaCl or Water (Compensate for ZnCl2 salts) Osmolarity->Adjust If > 300 mOsm Filter Syringe Filter (0.22 µm) (Remove Bacteria/Particulates) Osmolarity->Filter If Optimal Adjust->Filter Aliquot Aliquot & Freeze (-20°C) (Prevent Oxidation) Filter->Aliquot

Figure 2: Preparation workflow for biologically compatible BCB solutions. Critical control points are Osmolarity and Filtration.

Step-by-Step Protocol: The "Safe-Stain" Method
  • Stock Preparation:

    • Prepare a 26 µM BCB solution in mPBS (Modified Phosphate Buffered Saline).

    • Note: If using the Zinc double salt, the contribution to osmolarity is higher. You must measure the osmolarity of the final solution. It should not exceed 290 mOsm for mammalian oocytes.[1]

  • Filtration (Critical Step):

    • Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.[1]

    • Why PES? Nylon filters can bind the dye, reducing the effective concentration. Cellulose Acetate is also acceptable.[1]

    • This step removes bacterial contaminants and insoluble silica particles.[1]

  • Dilution & Exposure:

    • Expose oocytes for exactly 90 minutes at 38.5°C in a humidified atmosphere.

    • Self-Validation: Always run a "Media Only" control group to ensure the washing steps remove the dye effectively and that the dye itself isn't inducing cleavage arrest.

References

  • PubChem. (n.d.).[1] Brilliant Cresyl Blue (Compound).[1][2][3][5][6][7][8][9][10][11][][13] National Library of Medicine.[1] Retrieved from [Link][1]

  • Opiela, J., et al. (2008).[1] The effect of brilliant cresyl blue (BCB) staining on the quality of oocytes and in vitro embryo development.[5][13][14] Theriogenology.[1][6][11] Retrieved from [Link]

  • Biological Stain Commission. (n.d.).[1] Certification of Stains - Procedures and Standards.[1][9] Retrieved from [Link][1]

  • Torner, H., et al. (2008).[1] Selection of oocytes by brilliant cresyl blue staining.[1][11][14] Methods in Molecular Biology.[1] Retrieved from [Link]

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The Definitive Guide to Assessing Plant Cell Viability with EINECS 279-675-0 (TTC)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the advancement of plant sciences, the accurate assessment of cell and tissue viability is a foundational requirement. Whether evaluating the efficacy of novel herbicides, screening for stress-tolerant crop varieties, or optimizing cryopreservation protocols, a reliable method to distinguish living from dead cells is paramount. This technical guide provides an in-depth exploration of EINECS 279-675-0, chemically known as 2,3,5-Triphenyltetrazolium Chloride (TTC), a trusted and widely adopted redox indicator for cell viability.

This document moves beyond a simple recitation of protocols. It delves into the biochemical causality behind the assay's function, offers field-proven insights into its practical application, and provides self-validating systems to ensure the trustworthiness of your results.

Introduction to EINECS 279-675-0 (TTC) and its Role as a Viability Indicator

EINECS 279-675-0, or 2,3,5-Triphenyltetrazolium Chloride (TTC), is a water-soluble, colorless redox indicator essential for a multitude of biochemical experiments, most notably for indicating cellular respiration.[1][2] In the realm of plant biology, the TTC assay, also referred to as the tetrazolium test, serves as a robust method to differentiate between metabolically active and inactive tissues.[1] Its utility spans a wide range of applications, from testing the viability of seeds and pollen to assessing the health of plant tissue cultures and roots.[3][4]

The core principle of the TTC assay lies in the metabolic activity of living cells. Specifically, various dehydrogenase enzymes, which are crucial for cellular respiration and the oxidation of organic compounds, reduce the colorless TTC to the water-insoluble, red compound 1,3,5-triphenylformazan (TPF).[1][4][5] This transformation results in a distinct red staining of viable tissues, while non-viable or necrotic tissues, where these respiratory enzymes are denatured or degraded, remain unstained.[1][6]

Key Properties of 2,3,5-Triphenyltetrazolium Chloride (TTC):

PropertyDescription
EINECS Number 279-675-0
CAS Number 298-96-4
Appearance White to pale yellow crystalline powder.[1][7]
Solubility Soluble in water, ethanol, and acetone; insoluble in ether.[1][2]
Mechanism of Action Acts as an artificial electron acceptor for cellular dehydrogenases.
Detection Product 1,3,5-Triphenylformazan (TPF), a stable, red, water-insoluble compound.[1]

The Biochemical Foundation: How TTC Reveals Cellular Health

The reduction of TTC to formazan is not a passive staining process but an active biochemical event directly linked to the mitochondrial electron transport chain in living cells. Dehydrogenase enzymes within the mitochondria transfer hydrogen ions to TTC, which acts as an electron acceptor.[4] This reduction is a hallmark of active respiration and, by extension, cellular viability.

The intensity of the red color produced is proportional to the level of enzymatic activity, offering a semi-quantitative and, with further processing, a fully quantitative measure of tissue viability.[4]

G cluster_cell Viable Plant Cell cluster_dead_cell Non-Viable Plant Cell Mitochondrion Mitochondrion (Active Respiration) Dehydrogenases Dehydrogenase Enzymes Mitochondrion->Dehydrogenases contains ETC Electron Transport Chain Dehydrogenases->ETC part of TTC TTC (Colorless) (2,3,5-Triphenyltetrazolium Chloride) ETC->TTC donates H+ Formazan Formazan (Red Precipitate) (1,3,5-Triphenylformazan) TTC->Formazan is reduced to Mitochondrion_dead Mitochondrion (Inactive) Dehydrogenases_dead Denatured Dehydrogenases Mitochondrion_dead->Dehydrogenases_dead contains TTC_dead TTC (Colorless) Remains Unchanged TTC_outside TTC Solution (Applied to tissue) TTC_outside->TTC Enters Cell TTC_outside->TTC_dead Enters Cell

Caption: Biochemical pathway of TTC reduction in viable vs. non-viable plant cells.

Experimental Protocols: A Practical Guide

The successful application of the TTC assay hinges on meticulous adherence to optimized protocols. The following sections provide detailed, step-by-step methodologies for various plant sample types.

Qualitative Viability Assessment of Plant Tissues (e.g., Leaf Discs, Root Segments)

This method is ideal for rapid, visual assessment of tissue health.

Materials:

  • 0.1% to 1.0% (w/v) TTC solution in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.0-7.5).

  • Plant tissue samples.

  • Vacuum infiltration apparatus (optional but recommended).

  • Incubator.

  • Petri dishes or multi-well plates.

Procedure:

  • Sample Preparation: Excise small, uniform sections of the plant tissue (e.g., 5 mm leaf discs or 1 cm root segments).

  • Incubation: Submerge the tissue samples in the TTC solution in a petri dish or appropriate vessel. To enhance the penetration of TTC, especially in dense tissues, a brief vacuum infiltration (5-10 minutes) is highly effective.

  • Incubation Conditions: Incubate the samples in the dark at a controlled temperature, typically between 25°C and 30°C. Incubation times can vary significantly depending on the tissue type, from a few hours to 24 hours.[3] It is crucial to optimize this step for your specific experimental system.

  • Observation: After incubation, viable tissues will exhibit a red coloration. The intensity and distribution of the red color can provide insights into the extent and location of metabolic activity. Non-viable tissues will remain white or show their original color.

Quantitative Viability Assessment of Plant Cell Suspensions and Tissues

For more rigorous, data-driven analysis, the formazan produced can be extracted and quantified spectrophotometrically.

Materials:

  • TTC solution as described above.

  • Plant cell suspension or finely minced tissue.

  • Solvent for formazan extraction (e.g., 95% ethanol, methanol, or dimethyl sulfoxide (DMSO)).[3][8]

  • Centrifuge and microcentrifuge tubes.

  • Spectrophotometer.

Procedure:

  • Incubation: Incubate a known quantity of cells or tissue (e.g., packed cell volume or fresh weight) with the TTC solution as described in the qualitative protocol.

  • Termination and Washing: After incubation, pellet the cells by centrifugation. Discard the supernatant and wash the pellet with distilled water to remove any residual TTC.

  • Formazan Extraction: Add a specific volume of the chosen solvent (e.g., 1 mL of 95% ethanol) to the cell pellet or tissue. Vortex thoroughly to ensure complete dissolution of the red formazan crystals. This step may require incubation at an elevated temperature (e.g., 60°C) to facilitate extraction.

  • Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 5 minutes) to pellet any cell debris.

  • Spectrophotometry: Transfer the clear, red supernatant to a cuvette or microplate well and measure the absorbance at the appropriate wavelength for the solvent used (typically between 480 nm and 520 nm).[3] For formazan dissolved in ethanol, the absorbance is commonly read at 485 nm.[3]

  • Data Normalization: Express the viability as absorbance per gram of tissue fresh weight or per million cells to allow for comparisons between samples.

G cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis start Start: Plant Tissue/Cells prep Sample Preparation (e.g., sectioning, weighing) start->prep incubate Incubate with TTC Solution (in dark) prep->incubate observe Visual Observation Red = Viable Colorless = Non-viable incubate->observe for visual check wash Wash to Remove Excess TTC incubate->wash for quantification extract Extract Formazan with Solvent (e.g., Ethanol) wash->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge measure Measure Absorbance (480-520 nm) centrifuge->measure analyze Data Analysis & Normalization measure->analyze

Caption: General workflow for TTC-based plant cell viability assays.

Self-Validating Systems and Causality in Experimental Design

To ensure the trustworthiness of your results, it is essential to incorporate proper controls and understand the factors that can influence the assay.

Critical Parameters and Optimization:

ParameterRationale and Considerations
TTC Concentration Concentrations typically range from 0.1% to 1.0%. Higher concentrations do not always lead to better results and can be inhibitory. Optimal concentration should be determined empirically for each plant species and tissue type.[4]
Incubation Time Insufficient incubation will lead to an underestimation of viability. Conversely, excessively long incubation can lead to non-enzymatic reduction of TTC or degradation of formazan. A time-course experiment is recommended.[4]
Temperature Dehydrogenase activity is temperature-dependent. Maintain a consistent and optimal temperature during incubation. High temperatures can damage cells, while low temperatures will slow the reaction rate.[4]
pH The activity of dehydrogenases is pH-sensitive. Use a buffered TTC solution with a pH between 7.0 and 7.5 to maintain optimal enzymatic conditions.[3]
Light TTC is light-sensitive and can be non-enzymatically reduced in the presence of light. All incubation steps must be performed in the dark.[5]
Formazan Extraction Solvent The choice of solvent affects extraction efficiency and the absorbance maximum of formazan. Ethanol is common, but DMSO may be more effective for certain tissues.[8][9]

Essential Controls:

  • Negative Control (Heat-Killed): Treat a subset of your samples at a high temperature (e.g., boiling for 15 minutes) to denature all enzymes before adding the TTC solution. These samples should show no red color development and will define your baseline for non-viability.

  • Positive Control: Use a known healthy, actively growing tissue sample to confirm that the assay is working correctly and to serve as a benchmark for maximum viability.

  • Solvent Blank: For quantitative assays, use the extraction solvent alone to zero the spectrophotometer.

Limitations and Complementary Approaches

While powerful, the TTC assay is not without its limitations. A key consideration is its inability to reliably distinguish between dormant and dead cells. Dormant tissues, such as some seeds, may have very low metabolic rates, leading to minimal or no TTC reduction, and could be erroneously classified as non-viable.

In such cases, a complementary staining method is advised. Evans Blue is a vital stain that is excluded by the intact plasma membranes of living cells. It penetrates and stains dead cells, whose membranes are compromised, a distinct blue color. Using TTC in conjunction with Evans Blue can provide a more complete picture of the physiological state of the tissue, distinguishing between metabolically active (TTC red), dormant (unstained by both), and dead (Evans Blue) cells.

Conclusion

The TTC assay, centered on the metabolic reduction of EINECS 279-675-0, remains a cornerstone technique for assessing plant cell viability. Its simplicity, cost-effectiveness, and adaptability make it an invaluable tool for a wide array of research and development applications. By understanding the underlying biochemical principles, carefully optimizing experimental parameters, and acknowledging its limitations through the use of appropriate controls and complementary assays, researchers can confidently generate accurate and trustworthy data on plant cell and tissue health. This guide provides the authoritative grounding and practical insights necessary to integrate this powerful assay into your research workflows effectively.

References

  • AuSaMicS Australia. 2,3,5-Triphenyltetrazolium chloride, TTC. [Link]

  • Towill, L. E., & Mazur, P. (1975). Studies on the reduction of 2,3,5-triphenyltetrazolium chloride as a viability assay for plant tissue cultures. ResearchGate. [Link]

  • Busso, C., et al. (2015). The TTC Technique Might Not Appropriately Test the Physiological Stage of Plant Tissues. CONICET. [Link]

  • MDPI. (2023). A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed. [Link]

  • Lopez Del Egido, L., et al. (2017). A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model. Frontiers in Plant Science. [Link]

  • Starfinger, U., & Karrer, G. (2016). A standard protocol for testing viability with the Triphenyl Tetrazolium Chloride (TTC) Test. CABI Digital Library. [Link]

  • Lopez Del Egido, L., et al. (2017). A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model. National Institutes of Health (NIH). [Link]

  • ResearchGate. (2016). A water-based triphenyltetrazolium chloride method for the evaluation of green plant tissue viability. [Link]

  • Scribd. TTC Staining. [Link]

  • National Institutes of Health (NIH). (2023). A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed. [Link]

  • Scielo. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. [Link]

  • National Institutes of Health (NIH). (2017). Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Brilliant cresyl blue solution. [Link]

  • Wikipedia. Tetrazolium chloride. [Link]

  • ResearchGate. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. [Link]

  • ResearchGate. (2015). Tetrazolium/Formazan Test as an Efficient Method to Determine Fungal Chitosan Antimicrobial Activity. [Link]

  • Hänseler AG. Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazards identification. [Link]

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Methodological & Application

Application Notes & Protocol: Supravital Staining of Reticulocytes with Brilliant Cresyl Blue

Author: BenchChem Technical Support Team. Date: February 2026

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For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Reticulocyte Enumeration

Reticulocytes are anucleated, immature erythrocytes that represent a crucial stage in erythropoiesis. They are released from the bone marrow into the peripheral circulation, where they mature into erythrocytes over 24 to 48 hours.[1] Unlike mature red blood cells, reticulocytes contain residual ribosomal ribonucleic acid (RNA), a remnant of the cellular machinery required for hemoglobin synthesis.[2] The enumeration of reticulocytes is a fundamental diagnostic tool, providing a real-time assessment of the bone marrow's erythropoietic activity.[1] An accurate reticulocyte count is indispensable for diagnosing and classifying anemias, monitoring the therapeutic response to hematinic agents (e.g., iron, vitamin B12, folate), and evaluating bone marrow recovery post-chemotherapy or transplantation.[3]

Supravital staining is a specialized technique used to stain and visualize cellular components in living cells that have been removed from an organism; the term "supravital" indicates that the cells are alive at the time of staining.[1] This method is essential for identifying reticulocytes because the ribosomal RNA network is not visible with standard Romanowsky stains (like Wright-Giemsa) on fixed blood smears. Brilliant Cresyl Blue (BCB) is a classic supravital stain that precipitates this residual RNA, rendering it visible as a dark blue network or distinct granules under light microscopy.[2][4]

Principle of Staining: The BCB-RNA Interaction

Brilliant Cresyl Blue is a basic azine dye that can penetrate the living cell membrane. The core principle of the assay relies on the interaction between the dye and the acidic ribosomal RNA within the immature erythrocyte.[2] This reaction causes the aggregation and precipitation of the basophilic ribonucleoproteins, forming a characteristic blue or purple reticular meshwork, filaments, or distinct granules.[2][5] This precipitated material, known as the substantia granulofilamentosa, is the hallmark of a reticulocyte and allows for its definitive differentiation from mature, pale greenish-blue staining erythrocytes.[4][5]

The amount and morphology of the precipitated reticulum correlate with the cell's maturity; younger reticulocytes exhibit a dense, cohesive network, while older ones show only a few scattered granules or strands.[2][4]

Materials and Reagents

Equipment
  • Microscope meeting medical diagnostic laboratory standards[6]

  • Glass microscope slides and coverslips

  • Pasteur pipettes or precision micropipettes (20-50 µL)

  • Small glass test tubes (e.g., 75x10 mm)

  • Incubator or water bath set to 37°C[2]

  • Humid chamber (e.g., Petri dish with moist filter paper) for slide method[4]

  • Optional: Miller Disc ocular micrometer for standardized counting[7]

Reagent Preparation

A high-quality, filtered staining solution is paramount for preventing artifacts that can be mistaken for reticulocytes.[7] While pre-made commercial solutions are common, the stain can be prepared in-house.

ComponentConcentration for Stock Solution
Brilliant Cresyl Blue Powder1.0 g
Sodium Citrate (Anticoagulant)0.6 g
Sodium Chloride (Isotonic Saline)0.7 g
Distilled Water100 mL
Source: Adapted from HiMedia Laboratories and Microbe Online.[1][2]

Preparation Protocol:

  • Dissolve the sodium citrate and sodium chloride in the distilled water.

  • Add the Brilliant Cresyl Blue powder and mix thoroughly until dissolved.

  • Filter the solution before use to remove any particulate matter or precipitated dye.[6]

  • Store the solution in a tightly closed bottle at room temperature (15-25°C), protected from direct sunlight.[8] Do not freeze.[8]

Experimental Protocol: Step-by-Step Guide

Specimen Requirements
  • Sample Type: Venous blood anticoagulated with EDTA is the preferred specimen. Capillary blood can also be used.[4][8]

  • Stability: The reticulocyte count can decrease after 6-8 hours unless the blood is stored at 4°C.[2] For optimal results, process samples as soon as possible after collection.

Staining Procedure (Tube Method - Recommended)

This method ensures consistent mixing and temperature control, leading to more uniform staining.

  • Aliquot Reagents: In a small glass test tube, pipette 2-3 drops of the filtered Brilliant Cresyl Blue solution.

  • Add Blood: Add an equal volume of well-mixed whole blood (e.g., 2-4 drops or a 1:1 volume ratio, such as 50 µL of stain and 50 µL of blood).[8]

    • Causality: An equal ratio ensures sufficient dye for all reticulocytes without excessive background staining. For severely anemic patients, a higher proportion of blood may be used, while for polycythemic samples, a smaller proportion is advisable.[2]

  • Incubation: Gently mix the suspension. Place the tube in a 37°C incubator or water bath for 15-20 minutes.[2]

    • Causality: Incubation provides the necessary time and temperature for the supravital dye to penetrate the cell membrane and precipitate the intracellular RNA. Insufficient incubation can lead to under-staining and falsely low counts.[7]

  • Resuspension: After incubation, gently mix the suspension again to ensure homogenous cell distribution.

  • Smear Preparation: Place a small drop of the stained blood mixture onto a clean glass slide and prepare a thin blood smear using a standard technique.

  • Drying: Allow the smear to air dry completely. Do not fix or counterstain.[1]

G cluster_prep Preparation cluster_smear Slide Creation cluster_analysis Analysis A Mix Equal Volumes of Blood & BCB Stain in a Test Tube B Incubate at 37°C for 15-20 Minutes A->B Allows dye penetration C Gently Resuspend Cell Mixture B->C D Prepare Thin Smear on Glass Slide C->D E Air Dry Completely (Do Not Fix) D->E F Examine Under Microscope (Oil Immersion Lens) E->F G Count Reticulocytes per 1000 Erythrocytes F->G

Caption: Workflow for Reticulocyte Staining (Tube Method).

Microscopic Examination and Calculation

Identification
  • Place the dried smear on the microscope stage and examine using the 100x oil immersion objective.

  • Reticulocytes are identified as non-nucleated erythrocytes that contain a dark blue network (reticulum) or at least two distinct dark blue granules.[2][6]

  • Mature Erythrocytes will appear as pale, greenish-blue discs with no intracellular inclusions.

  • Leukocyte nuclei will also stain blue.[9]

Counting Procedure
  • Find an area of the smear where the red blood cells are evenly distributed and not overlapping.

  • Count a total of 1,000 erythrocytes, keeping a simultaneous tally of the number of reticulocytes seen within that population.[3][4]

  • To minimize bias, follow a meandering pattern across the slide. Using a Miller disc eyepiece, which superimposes a small square within a larger one, can standardize the counting area and improve accuracy.[7]

Calculation of Reticulocyte Percentage

The simplest expression is the percentage of reticulocytes relative to the total red cell population.

Formula: Reticulocyte (%) = (Number of Reticulocytes Counted / Number of Erythrocytes Counted (e.g., 1000)) x 100[10]

Example: If 15 reticulocytes are counted among 1000 erythrocytes, the reticulocyte percentage is (15 / 1000) x 100 = 1.5%.

Advanced Calculations for Clinical Context

The raw reticulocyte percentage can be misleading in anemic patients because it is a relative value.[11] As the total number of red cells decreases, the percentage of reticulocytes can appear falsely elevated.[11] Therefore, corrected indices are essential for accurate interpretation.

CalculationFormulaPurpose & Rationale
Corrected Reticulocyte Count (CRC) or Reticulocyte Index (RI) Reticulocyte (%) x (Patient's Hct / Normal Hct)Adjusts the reticulocyte percentage for the degree of anemia. A normal hematocrit (Hct) is typically assumed to be 45%.[11][12]
Absolute Reticulocyte Count (ARC) Reticulocyte (%) x RBC Count (in millions/µL) x 10Calculates the actual number of reticulocytes per microliter of blood, providing the most accurate measure of bone marrow output.[7][13]
Reticulocyte Production Index (RPI) CRC / Maturation Time Correction FactorFurther corrects for the premature release of younger reticulocytes ("shift cells") in severe anemia, which survive longer in circulation and can inflate the count. The correction factor is based on the patient's Hct.[12]
Source: Formulas adapted from multiple hematology resources.[7][11][12][13]

Quality Control and Troubleshooting

A robust quality control (QC) system is essential for ensuring the trustworthiness of results.[14]

  • Internal QC: Regularly process commercial stabilized reticulocyte controls with known low, normal, and high values.[15] Results should fall within the manufacturer's established ranges.[15]

  • External QC: Participate in proficiency testing programs to compare your laboratory's performance against peer groups.[14]

  • Stain Quality: Periodically check the staining solution for precipitate. If present, filter the solution again.[7]

G Stain Brilliant Cresyl Blue (Supravital Stain) Precipitate Precipitated RNA-Dye Complex (Substantia Granulofilamentosa) Stain->Precipitate Binds to & Aggregates Retic Immature Erythrocyte (Reticulocyte) RNA Ribosomal RNA (rRNA) (Basophilic Remnants) Retic->RNA Contains RNA->Precipitate Forms Microscopy Visible Dark Blue Reticulum/Granules Precipitate->Microscopy Appears as

Caption: Staining mechanism of Brilliant Cresyl Blue with rRNA.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Faint or No Staining 1. Insufficient incubation time/temperature.2. Expired or degraded stain.3. High blood glucose levels may interfere with staining.[7]1. Ensure incubation is for at least 15 minutes at 37°C.2. Use a fresh, properly stored bottle of stain.3. Note patient glucose levels; re-staining may be needed.
Precipitate/Artifact on Smear 1. Unfiltered staining solution.2. Stain has dried on the slide before use.1. Filter the stain before use.[6]2. Use freshly prepared stain-blood mixture for smears.
Difficulty Differentiating Reticulocytes 1. Smear is too thick.2. Confusion with other RBC inclusions (e.g., Howell-Jolly bodies, Pappenheimer bodies, Heinz bodies).[3][7]1. Prepare a thinner smear to ensure a monolayer of cells.2. Pappenheimer bodies (iron) can be confirmed with a Wright-Giemsa stain. Howell-Jolly bodies are typically single, dense purple dots. Heinz bodies are often near the cell membrane.[7]
High Inter-observer Variability 1. Lack of standardized counting protocol.2. Inconsistent identification of what constitutes a reticulocyte (e.g., counting single dots).1. Implement a standard operating procedure (SOP), including the use of a Miller disc.2. Adhere to the rule of counting cells with a clear network or at least two distinct granules.
Source: Troubleshooting points compiled from various laboratory guidelines.[3][6][7]

Conclusion and Future Perspective

The manual reticulocyte count using Brilliant Cresyl Blue is a time-tested, fundamental hematological procedure. While automated methods using flow cytometry offer higher precision and throughput, the manual method remains an invaluable skill and a necessary backup.[16][17][18] It is cost-effective, requires minimal specialized equipment, and provides the morphologic detail that automated counters cannot. Mastery of this technique, underpinned by a thorough understanding of its principles and a commitment to rigorous quality control, ensures that researchers and clinicians can continue to rely on this vital measure of erythropoiesis.

References

  • ResearchGate. (2025). Brilliant Cresyl Blue (BCB) supravital stain hematology to identify and study reticulocytes. Retrieved from [Link]

  • BioGnost. (n.d.). BRILLIANT CRESYL BLUE SOLUTION. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). S066 Brilliant Cresyl Blue Solution. Retrieved from [Link]

  • Waldeck GmbH & Co. KG. (2023). 1B-519 Brilliant cresyl blue Subst. Retrieved from [Link]

  • DPG Polytechnic. (n.d.). Reticulocyte Count. Retrieved from [Link]

  • Labpedia.net. (2025). Reticulocyte count (retic count) and interpretations. Retrieved from [Link]

  • Microbe Online. (2018). Reticulocyte Count : Principle, Procedure, Calculations and Clinical Significances. Retrieved from [Link]

  • ANSI Webstore. (n.d.). Methods for Reticulocyte Counting (Automated Blood Cell Counters, Flow Cytometry, and Supravital Dyes); Approved Guideline—. Retrieved from [Link]

  • ResearchGate. (2025). The importance of quality control for manual and automated reticulocyte counts. Retrieved from [Link]

  • BD. (n.d.). BD Retic-Count™ Control. Retrieved from [Link]

  • eClinpath. (n.d.). Absolute retic count. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Reticulocyte count: a simple test but tricky interpretation!. Retrieved from [Link]

  • Wolters Kluwer. (n.d.). Manual versus automated method for reticulocyte count: A comparative study. Retrieved from [Link]

  • The Blood Project. (n.d.). Postscript. Retrieved from [Link]

  • SciELO. (n.d.). Manual and automated reticulocyte counts. Retrieved from [Link]

  • Drlogy. (n.d.). How to calculate the percentage of reticulocytes. Retrieved from [Link]

Sources

Application Note: Optimization of Manual Platelet Enumeration using Brilliant Cresyl Blue (Rees-Ecker Protocol)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While automated hematology analyzers dominate high-throughput clinical environments, manual platelet enumeration remains the "Gold Standard" verification method in drug development, particularly during preclinical toxicology studies where thrombocytopenia or giant platelets may generate artifacts in impedance-based systems. This guide details the Rees-Ecker method , which utilizes Brilliant Cresyl Blue (BCB) to provide high-contrast visualization of platelets. Unlike phase-contrast methods (ammonium oxalate), BCB allows for bright-field microscopy, making it accessible and robust for verifying low-platelet samples in safety pharmacology.

Scientific Mechanism & Rationale

Principle of Interaction

Brilliant Cresyl Blue (BCB) is a supravital, cationic dye (oxazine derivative). Its utility in platelet enumeration is twofold:

  • Contrast Enhancement (Rees-Ecker Fluid): In the standard enumeration protocol, BCB serves as a contrast agent. Platelets are small (1–3 µm) and hyaline (refractile).[1] Without staining, they are difficult to distinguish from debris or background noise in bright-field microscopy. BCB stains the platelet cytoplasm a distinct light blue , while the concurrent use of formalin fixes the cells to prevent lysis and preserve morphology.

  • RNA Precipitation (The "Reticulated" Factor): Mechanistically, BCB has a high affinity for nucleic acids. In immature "reticulated" platelets (analogous to reticulocytes), BCB precipitates residual mRNA into dark blue granules.[2][3] While this application is distinct from total enumeration, understanding this affinity explains why platelets stain effectively: even mature platelets contain organelle structures (mitochondria, granules) that interact with the dye, providing the necessary optical density.

Why BCB (Rees-Ecker) vs. Ammonium Oxalate?
FeatureRees-Ecker (BCB)Ammonium Oxalate (Brecker-Cronkite)
Microscopy Bright-field (Standard)Phase-contrast (Specialized)
RBC Lysis No (RBCs preserved)Yes (RBCs lysed)
Artifact Risk Dye precipitate (requires filtration)Stromal debris (ghost cells)
Use Case Verification of morphology & countPure counting

Materials & Reagents

Rees-Ecker Diluting Fluid Formulation

Note: Commercial ready-to-use solutions are available, but in-house preparation ensures freshness and reduced precipitate.

  • Brilliant Cresyl Blue (BCB): 0.1 g[4]

  • Sodium Citrate (Trisodium citrate dihydrate): 3.8 g (Prevents coagulation/clumping)

  • Formaldehyde (40% solution): 0.2 mL (Fixative)

  • Distilled Water: Up to 100 mL

Preparation Protocol:

  • Dissolve Sodium Citrate in 80 mL of distilled water.

  • Add BCB and stir until fully dissolved.

  • Add Formaldehyde.

  • Top up to 100 mL with distilled water.

  • CRITICAL: Filter through a 0.22 µm or Whatman #1 filter before every use to remove dye crystals that mimic platelets.

Equipment
  • Neubauer Improved Hemocytometer (Bright-line recommended).

  • RBC Diluting Pipette (Thoma) or calibrated micropipettes (20 µL sample + 3.98 mL diluent).

  • Petri dish with moist filter paper (Humidity chamber).[5][6]

  • Light Microscope (40x objective).

Experimental Protocol: Manual Enumeration

Workflow Diagram

ReesEckerProtocol Sample Whole Blood (EDTA Anticoagulated) Dilution Dilution 1:200 (20µL Blood + 3.98mL Fluid) Sample->Dilution Filter Filter Rees-Ecker Fluid (0.22 µm) Filter->Dilution Mix Mix & Incubate (5-10 mins) Dilution->Mix Charge Charge Hemocytometer Mix->Charge Settle Settle in Humidity Chamber (15-20 mins) Charge->Settle Count Microscopy (40x) Count Center Square Settle->Count

Caption: Step-by-step workflow for Rees-Ecker platelet enumeration. Filtration and humidity settling are critical control points.

Step-by-Step Procedure

Step 1: Sample Preparation

  • Use EDTA-anticoagulated venous blood.[3] Capillary blood is discouraged due to potential micro-clotting and tissue fluid contamination.

  • Ensure the sample is well-mixed but not hemolyzed.

Step 2: Dilution (1:200 Standard)

  • Tube Method (Recommended for precision): Pipette 3.98 mL of filtered Rees-Ecker fluid into a test tube. Add 20 µL of blood.[3][5][6][7]

  • Pipette Method (Thoma): Draw blood to the 0.5 mark.[8] Draw Rees-Ecker fluid to the 101 mark.[8]

  • Mixing: Mix thoroughly for 3–5 minutes. Do not shake vigorously to avoid foaming; use a rotator or gentle inversion.

Step 3: Chamber Loading

  • Discard the first 3–4 drops from the pipette (or tip) to ensure the fluid in the stem is cleared.

  • Charge both chambers of the hemocytometer. The fluid must flow smoothly by capillary action—do not overfill .

Step 4: Sedimentation (The "Patience" Step)

  • Place the hemocytometer in a Petri dish containing a damp filter paper (Humidity Chamber).[5][6]

  • Incubate for 15–20 minutes.

  • Why? Platelets have low specific gravity. They need time to settle into a single focal plane. The humidity prevents the fluid from drying, which would alter the concentration volume.

Step 5: Counting

  • Mount on the microscope.[5][6] Use 10x to locate the grid, then switch to 40x objective .

  • Counting Area: Count platelets in the entire central large square (1 mm²), which is subdivided into 25 smaller squares.

  • Appearance: Platelets appear as highly refractile, light blue/lilac particles, distinct from the unstained or pale ghosts of RBCs.

  • Exclusion Rule: Count particles touching the top and left lines; ignore those touching the bottom and right lines.

Calculation & Data Analysis

Formula

The standard calculation for a 1:200 dilution counting the central 1 mm² square (0.1 mm depth):



Where:

  • 
     = Total number of platelets counted.[1][8]
    
  • Dilution Factor = 200.[8]

  • Area = 1 mm².[8]

  • Depth = 0.1 mm.



Reference Ranges & Validation
SubjectNormal Range (x 10³/µL)Critical Low (Toxicology Flag)
Human 150 – 450< 20
Rat (Wistar) 500 – 1000< 200
Cynomolgus Monkey 250 – 550< 50

Quality Control & Troubleshooting

Logic Tree for Common Artifacts

Troubleshooting Problem Visual Artifact / Error Type1 Blue Precipitate / Crystals Problem->Type1 Type2 Clumped Platelets Problem->Type2 Type3 Refractile 'Ghost' Cells Problem->Type3 Sol1 Cause: Unfiltered Stain Action: Filter (0.22µm) immediately Type1->Sol1 Sol2 Cause: Poor Venipuncture / EDTA delay Action: Redraw sample Type2->Sol2 Sol3 Cause: RBC overlap Action: Verify size (1-3µm) vs RBC (6-8µm) Type3->Sol3

Caption: Decision matrix for identifying and resolving common staining artifacts in the Rees-Ecker method.

Critical Considerations
  • Stain Age: BCB solution can deteriorate. If the blue staining becomes faint or precipitates heavily, discard and prepare fresh.

  • RBC Background: Unlike ammonium oxalate methods, Rees-Ecker preserves RBCs. In patients with high RBC counts (polycythemia), the background may be crowded. Dilute 1:200 is standard, but 1:100 may be used for thrombocytopenic samples (adjust calculation factor to x1000).

  • Satellitism: Check the smear first. If platelets adhere to neutrophils (EDTA-induced), manual counts will be falsely low.[9] Use Citrate-anticoagulated blood if this occurs (multiply result by 1.1 to correct for citrate dilution).

References

  • Pacific Group of e-Journals. (2019). Platelet Estimation by Manual and Automated Methods. Annals of Pathology and Laboratory Medicine. Link

  • National Institutes of Health (NIH) / PMC. (2022). Impact of Staining Methods on Accuracy of Manual Reticulocyte Enumeration. (Contextual validation of BCB staining properties). Link

  • Merck Millipore. (2023). Brilliant Cresyl Blue Solution: Instructions for Use in Hematology. Link

  • Yale School of Medicine. (2025). Laboratory Medicine: Manual Platelet Counting Protocols (Rees-Ecker). (Referenced via educational summaries). Link

  • Sysmex Corporation. (2025). Principles of Fluorescence Platelet Counting (PLT-F). (Comparison data on fluorescent dyes vs manual methods). Link

Sources

Propidium Iodide: A Comprehensive Guide to Assessing Cell Viability in Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: The provided EC number, 279-675-0, corresponds to Brilliant Cresyl Blue.[1][2][3] While Brilliant Cresyl Blue is a vital stain, its primary applications are in reticulocyte counting and the assessment of mitochondrial membrane potential, not as a general marker for cell viability based on membrane integrity.[4] For the expressed purpose of distinguishing viable from non-viable cells in culture, Propidium Iodide (PI) is the established and scientifically appropriate reagent. This guide will, therefore, focus on the principles and applications of Propidium Iodide for cell viability assessment.

Introduction: The Principle of Propidium Iodide Staining

Propidium Iodide (PI) is a fluorescent intercalating agent that is widely used to identify and quantify non-viable cells within a population.[5] The core principle of this assay lies in the differential permeability of the plasma membrane of live versus dead cells.

Mechanism of Action:

  • Viable Cells: Healthy, live cells possess an intact and selectively permeable plasma membrane. This membrane actively excludes charged molecules like PI.[6] Consequently, the dye cannot enter the cell, and no fluorescence is observed.

  • Non-Viable Cells: In contrast, cells in the late stages of apoptosis or necrosis have compromised membrane integrity.[7] These damaged membranes allow PI to passively enter the cell. Once inside, PI intercalates into the DNA and RNA, leading to a significant enhancement of its fluorescence (20- to 30-fold).[8] This results in a bright red fluorescent signal, clearly marking the cell as non-viable.

This straightforward mechanism makes PI an invaluable tool for researchers in various fields, including drug development, toxicology, and fundamental cell biology, to assess the cytotoxic effects of compounds or culture conditions.[9][10]

Key Applications of Propidium Iodide

Propidium Iodide's utility extends across several analytical platforms:

  • Flow Cytometry: PI is a cornerstone of flow cytometric analysis for excluding dead cells from data sets, ensuring that analyses are performed only on the viable cell population.[6][11] It is also used in conjunction with other fluorescent markers, such as Annexin V, to differentiate between early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Fluorescence Microscopy: Direct visualization of PI-stained cells under a fluorescence microscope provides a qualitative and quantitative assessment of cell death within a culture.[7][12]

  • Cell Cycle Analysis: By stoichiometrically binding to DNA, the intensity of PI fluorescence can be used to determine the DNA content of cells, allowing for the analysis of cell cycle phases (G0/G1, S, and G2/M).[13][14]

Spectral Properties

Understanding the spectral characteristics of Propidium Iodide is crucial for accurate experimental setup and data acquisition.

StateExcitation Maximum (λex)Emission Maximum (λem)
Unbound ~493 nm~636 nm
Bound to DNA/RNA ~535 nm~617 nm

Data compiled from multiple sources.[7][8][15][16]

PI is typically excited by blue (488 nm) or green (532 nm) lasers in flow cytometers and fluorescence microscopes.[11] Its emission is usually detected in the red fluorescence channel (e.g., FL2 or FL3 on a flow cytometer).[6]

Experimental Protocols

Here, we provide detailed, field-proven protocols for using Propidium Iodide to assess cell viability via flow cytometry and fluorescence microscopy.

Protocol 1: Assessing Cell Viability by Flow Cytometry

This protocol provides a step-by-step guide for staining a cell suspension with Propidium Iodide for flow cytometric analysis.

G cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition Harvest 1. Harvest Cells (Adherent or Suspension) Wash1 2. Wash with PBS (Centrifuge at 300 x g, 5 min) Harvest->Wash1 Count 3. Resuspend & Count Cells Wash1->Count Resuspend_Buffer 4. Resuspend in Staining Buffer (1x10^6 cells/mL) Count->Resuspend_Buffer Add_PI 5. Add PI Staining Solution (Final conc. 1-5 µg/mL) Resuspend_Buffer->Add_PI Incubate 6. Incubate 5-15 min (Room temp, protected from light) Add_PI->Incubate Analyze 7. Analyze on Flow Cytometer (Within 1 hour) Incubate->Analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Brilliant Cresyl Blue (BCB) Reticulocyte Staining

[1]

Role: Senior Application Scientist Status: Operational Topic: Troubleshooting & Optimization of Supravital Staining

Core Directive: The "Living" Stain

Unlike standard hematology stains (Wright-Giemsa) which act on fixed, dead cells, Brilliant Cresyl Blue (BCB) is a supravital stain . It permeates living red blood cells and precipitates the remaining ribosomal RNA into a visible meshwork (reticulum).

The Critical Variable: Because the cells are alive during the reaction, the ratio of Dye-to-Biomass (Stain:Blood) is the single most common point of failure. If you treat a severe anemia sample the same as a polycythemia sample, your reaction kinetics will fail.

Interactive Troubleshooting Guide (FAQ)

Category A: Artifacts & Debris (The "Dirty Slide" Problem)

Q: I see highly refractile, dark blue specks everywhere, even between cells. Is this "dusty" stain? A: This is dye precipitation, the most common artifact in BCB staining.

  • The Cause: BCB is an oxazine dye that is chemically unstable in solution over time. It naturally forms crystals that mimic reticulocytes.

  • The Fix (Immediate): You must filter the working solution before every shift using a 0.22 µm or Whatman #1 filter paper.

  • The Fix (Process): Never dip a pipette directly into the stock bottle. Aliquot small working volumes.

Q: My cells look "crenated" or shriveled, making it hard to see the reticulum. A: This is a hypertonic drying artifact.

  • The Cause: If the smear dries too slowly, the hypertonic nature of the salt in the stain draws water out of the RBCs before they fix to the slide.

  • The Fix: Wave the slide vigorously immediately after smearing to speed up drying, or use a fan. Do not use heat, as it damages the RNA reticulum.

Category B: Staining Intensity Issues

Q: The reticulum is extremely pale/faint, even on known positive controls. A: You likely have a Stoichiometric Mismatch .

  • Scenario: High Hematocrit (Polycythemia).

  • Mechanism: Too many RBCs are competing for a fixed amount of dye molecules. The RNA precipitation is incomplete.

  • Correction: Increase the Stain:Blood ratio. Instead of the standard 1:1, use 2 drops Stain : 1 drop Blood .

Q: The cells are dark blue/green, and it's hard to distinguish the reticulum. A: This is Overstaining or Drying Error .

  • Scenario: Severe Anemia (Low Hematocrit).

  • Mechanism: Too much dye penetrates the few available cells, saturating the cytoplasm and obscuring the RNA mesh.

  • Correction: Decrease the Stain:Blood ratio. Use 1 drop Stain : 2 drops Blood .

Category C: Identification Errors (The "False Positive" Trap)

Q: How do I distinguish Heinz Bodies from Reticulocytes? They both stain blue. A: This is a critical distinction for drug development (oxidative stress assessment).

  • Reticulocytes: The blue material is a filamentous meshwork (reticulum) that is usually central in the cell.

  • Heinz Bodies: These are denatured hemoglobin.[1] They appear as round, solid blue balls, typically located at the periphery (attached to the membrane).

  • Verification: Heinz bodies are often single or double; reticulocyte RNA is a diffuse web.

Data Visualization & Logic

Figure 1: Troubleshooting Decision Matrix

A logic flow to rapidly identify the root cause of staining failures.

BCB_TroubleshootingStartProblem ObservedPrecipitateRefractile Debris(Outside Cells)Start->PrecipitatePalePale/FaintReticulumStart->PaleDarkDark Backgroundor Blue CytoplasmStart->DarkInclusionSolid Blue Dots(Not Mesh)Start->InclusionFilterAction: Filter Stain(0.22µm)Precipitate->FilterRatio_PolyCause: PolycythemiaAction: Increase Stain VolPale->Ratio_PolyRatio_AnemiaCause: AnemiaAction: Decrease Stain VolDark->Ratio_AnemiaDiff_HeinzID: Heinz Bodies(Marginal/Round)Inclusion->Diff_Heinz

Caption: Decision tree for isolating common BCB staining artifacts based on visual morphology.

Comparative Data: Inclusions vs. Organelles

Differentiation is vital when assessing drug toxicity (e.g., hemolytic anemia induction).

FeatureReticulocytes (RNA)Heinz Bodies (Denatured Hb)Pappenheimer Bodies (Iron)
Composition Precipitated Ribosomal RNAOxidized/Denatured HemoglobinSiderotic Granules (Iron)
Morphology Filamentous mesh or granulesRound, solid, refractile spheresIrregular clusters (grapes)
Location Central or diffuseMarginal (membrane-bound)Periphery
BCB Color Deep BluePale to Deep BlueDark Blue / Purple
Confirmatory Test Flow Cytometry (Thiazole Orange)Phase Contrast MicroscopyPrussian Blue Stain

The "Self-Validating" Protocol (Tube Method)

Standard: ICSH Guidelines & CLSI H44-A2 [1, 2]. Why the Tube Method? Mixing on a slide (wet prep) causes rapid drying and inconsistent ratios. The tube method allows thermodynamic equilibrium.

Reagents
  • BCB Solution: 1.0% Brilliant Cresyl Blue in citrate-saline.

  • Sample: EDTA whole blood (Must be <24 hours old; RNA degrades).

Step-by-Step Workflow
  • Filtration (The Control Step):

    • Filter a small volume (e.g., 500 µL) of BCB stain immediately before use. This validates that any debris seen later is intrinsic to the sample, not the dye.

  • Ratio Mixing (The Variable Step):

    • Standard: Mix 50 µL filtered Stain + 50 µL Blood (1:1).

    • Anemic (Hct < 25%): Mix 50 µL Stain + 100 µL Blood.

    • Polycythemic (Hct > 55%): Mix 100 µL Stain + 50 µL Blood.

  • Incubation:

    • Incubate at 37°C for 15–20 minutes .

    • Note: Room temp is acceptable but slower (30 mins). 37°C yields more consistent RNA precipitation.

  • Resuspension:

    • Crucial: Gently mix the tube again. Reticulocytes have a lower specific gravity and float to the top. If you don't mix, you will underestimate the count.

  • Smear & Dry:

    • Make a thin wedge smear. Air dry rapidly.

Figure 2: The Critical Path Workflow

BCB_ProtocolStep1Filter Stain(Remove Crystals)Step2Mix Stain:Blood(Adjust for Hct)Step1->Step2 FreshStep3Incubate37°C (15 min)Step2->Step3 RNA PrecipitatesStep4Remix & SmearStep3->Step4 HomogenizeStep5Microscopy(1000 RBCs)Step4->Step5 Count

Caption: The optimized tube-method workflow emphasizing filtration and remixing.

References

  • International Council for Standardization in Haematology (ICSH). "ICSH guidelines for reticulocyte counting by microscopy on supravitally stained preparations." World Health Organization. [Link][2]

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Reticulocyte Counting (Automated Blood Cell Counters, Flow Cytometry, and Supravital Dyes); Approved Guideline - Second Edition (H44-A2)." [Link]

  • Bain, B. J. "Blood Cells: A Practical Guide." Wiley-Blackwell. (Supravital staining mechanisms and artifacts).[3][1][4] [Link]

  • Riley, R. S., et al. "Reticulocyte enumeration: past, present, and future." Journal of Clinical Laboratory Analysis. (Comparison of manual BCB vs. automated methods). [Link]

Technical Support Center: Optimizing Brilliant Cresyl Blue (BCB) Staining

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Incubation Time & Protocols for BCB Staining Audience: Researchers, Embryologists, and Hematology Technicians Version: 2.1 (Current as of 2025)

Core Principle & Mechanisms

Brilliant Cresyl Blue (BCB) is a cationic oxazine dye used primarily in two distinct biological contexts. Understanding the specific mechanism for your application is critical for optimizing incubation time, as the chemical goals differ fundamentally.

ApplicationTarget MechanismRole of Incubation Time
Oocyte Selection Redox Potential (Enzymatic): Measures Glucose-6-Phosphate Dehydrogenase (G6PDH) activity.Time allows the enzyme (if present) to generate NADPH and reduce the blue dye to a colorless state.
Reticulocyte Count Supravital Precipitation: Binds to and precipitates ribosomal RNA (rRNA).[1]Time allows the dye to penetrate the live cell membrane and aggregate rRNA into visible "reticulum" networks.

Module A: Oocyte Competence Selection (The BCB Test)[2][3][4][5][6][7]

Objective: To distinguish developmentally competent oocytes (BCB+, Blue) from incompetent ones (BCB-, Colorless) prior to In Vitro Maturation (IVM).

The Biological Logic
  • Growing Oocytes (Incompetent): High G6PDH activity

    
     High NADPH production 
    
    
    
    BCB reduced to colorless.
  • Full-Grown Oocytes (Competent): Low G6PDH activity

    
     Low NADPH production 
    
    
    
    BCB remains blue.
Standardized Protocol (Bovine/Porcine/Caprine)
  • Concentration: 26 µM BCB in mPBS (modified Phosphate Buffered Saline) with 0.4% BSA.

  • Standard Incubation: 90 minutes.[2][3][4][5]

  • Conditions: 38.5°C in humidified air atmosphere.

Optimization & Troubleshooting Guide

Q1: Why are 100% of my oocytes remaining blue (BCB+)?

  • Insufficient Incubation Time: The G6PDH enzyme in incompetent oocytes has not had enough time to generate sufficient NADPH to reduce the dye.

    • Correction: Extend incubation to the full 90 minutes.

  • Dead Oocytes: Metabolic activity (including G6PDH) ceases in necrotic cells. They cannot reduce the dye.

  • Dye Saturation: Using a concentration >26 µM can overwhelm the intracellular reducing capacity, even in high-G6PDH oocytes.

Q2: Why are my "Competent" (Blue) oocytes failing to cleave after IVF?

  • Cytotoxicity (The "Over-Incubation" Effect): BCB can inhibit mitochondrial activity if exposure is too long.

    • Correction: If using 26 µM, do not exceed 90 minutes.[3] For more sensitive species (e.g., Ovine/Sheep), consider reducing concentration to 13 µM and incubation to 60 minutes .

  • False Positives: If the incubation is too short (<60 mins), incompetent oocytes may still appear blue because they haven't finished reducing the dye.

Decision Logic Visualization

BCB_Oocyte_Logic cluster_High Growing Oocyte (Incompetent) cluster_Low Full-Grown Oocyte (Competent) Start Oocyte Retrieval G6PDH G6PDH Enzyme Activity? Start->G6PDH HighAct High Activity G6PDH->HighAct Immature LowAct Low Activity G6PDH->LowAct Mature NADPH High NADPH Production HighAct->NADPH Reduction BCB Reduced (Blue -> Colorless) NADPH->Reduction ResultNeg Result: BCB- (Colorless) Reduction->ResultNeg NoNADPH Low NADPH Production LowAct->NoNADPH NoReduction BCB Oxidized (Remains Blue) NoNADPH->NoReduction ResultPos Result: BCB+ (Blue Cytoplasm) NoReduction->ResultPos

Figure 1: Mechanistic pathway of the BCB test. High G6PDH activity drives the reduction of the dye, resulting in colorless oocytes (incompetent).

Module B: Hematology (Reticulocyte Staining)

Objective: To quantify reticulocytes by precipitating residual RNA into a visible reticulum.

Standardized Protocol
  • Ratio: Equal volumes of blood (EDTA-anticoagulated) and BCB solution (e.g., 50 µL : 50 µL).

  • Incubation: 15–20 minutes at 37°C (Water bath or incubator).

  • Smear: Prepare immediately after incubation.

Optimization & Troubleshooting Guide

Q3: The reticulocytes are faint or hard to distinguish. Should I increase time?

  • Analysis: Likely not a time issue. Faint staining often results from a low dye-to-blood ratio (excess plasma diluting the dye) or anemic samples.

  • Correction:

    • Ensure the stain is filtered before use to remove old precipitates.

    • Increase the stain-to-blood ratio slightly (e.g., 2 drops stain : 1 drop blood) for anemic samples.

    • Do not exceed 20 minutes significantly; drying artifacts can mimic reticulum.

Q4: I see blue precipitate "junk" between cells. Is this over-incubation?

  • Cause: This is usually "stain precipitate" caused by unfiltered dye or drying during the incubation phase.

  • Correction:

    • Always filter BCB solution before every use.

    • Perform the incubation in a humid chamber (e.g., a Petri dish with wet filter paper) to prevent evaporation if using the slide method.

Workflow Visualization

Retic_Workflow Sample EDTA Blood Mix Mix 1:1 Ratio Sample->Mix Stain BCB Solution (Filtered) Stain->Mix Incubate Incubate 15-20 min @ 37°C Mix->Incubate Precip RNA Precipitation (Supravital Reaction) Incubate->Precip Time Critical Smear Prepare Smear & Air Dry Precip->Smear Microscopy Microscopy (Oil Immersion) Smear->Microscopy

Figure 2: Critical workflow for Reticulocyte staining. The 15-20 minute incubation is the "Supravital Reaction" window where RNA precipitates.

References

  • Mohammadi-Sangcheshmeh, A., et al. (2012).[6] "Prediction of oocyte developmental competence in ovine using glucose-6-phosphate dehydrogenase (G6PDH) activity determined at retrieval time."[4][6] Journal of Assisted Reproduction and Genetics.

  • Catala, M.G., et al. (2011). "Brilliant Cresyl Blue stain selects largest oocytes with highest mitochondrial activity, maturation-promoting factor activity and embryo developmental competence in prepubertal sheep." Reproduction.

  • Kempisty, B., et al. (2020). "Effect of Oocyte Quality Assessed by Brilliant Cresyl Blue (BCB) Staining on Cumulus Cell Expansion and Sonic Hedgehog Signaling in Porcine during In Vitro Maturation." Animals (Basel).

  • Abcam Protocols. "Brilliant Cresyl Blue Solution (1.5%) (ab246814) Protocol." Abcam Technical Support.

  • Merck Millipore. "Microscopy Brilliant cresyl blue solution - for the staining of reticulocytes." Merck Technical Data Sheet.

Sources

How to reduce background staining in Brilliant Cresyl Blue preparations

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Cellular Imaging & Hematology Support Subject: Reducing Background & Artifacts in BCB Preparations

Introduction: The Dual Nature of BCB

Welcome to the BCB Technical Support Hub. Brilliant Cresyl Blue (BCB) is a cationic supravital dye with two distinct applications that often confuse users regarding "background" interference:

  • Hematology (Reticulocytes): Used to precipitate residual RNA in immature red blood cells.[1][2][3] Here, "background" usually refers to extracellular dye precipitation or refractile artifacts.

  • Reproductive Biology (Oocytes): Used to determine oocyte competency via G6PDH activity.[4] Here, "background" refers to non-specific cytoplasmic granularity or toxicity-induced artifacts.

Select the module below that matches your experimental context.

Module 1: Hematology (Reticulocyte Counting)

Target Audience: Clinical Pathologists, Hematology Researchers

In reticulocyte counting, the most common failure mode is dye precipitation . BCB is chemically unstable in solution over time, forming micro-crystals that mimic the appearance of the reticulocyte "mesh" (substantia granulofilamentosa).

Standardized Low-Background Protocol (Tube Method)

The "Tube Method" is superior to the "Slide Method" for reducing drying artifacts and background.

  • Filtration (CRITICAL): Immediately before use, filter a small aliquot of BCB solution through a 0.22 µm or 0.45 µm syringe filter . This is the single most effective step to remove background precipitate.

  • Ratio Adjustment:

    • Normocytic blood: Mix 100 µL blood + 100 µL BCB .

    • Anemic blood (Low Hct): Mix 150 µL blood + 100 µL BCB (Increases cell density, reducing relative background).

  • Incubation: Incubate at 37°C for 15–20 minutes . (Room temp is acceptable but slower; 37°C drives the dye-RNA reaction faster, allowing less time for non-specific precipitation).

  • Resuspension: Gently flick the tube to resuspension cells (RBCs settle; sampling the bottom without mixing causes clumping).

  • Smear: Make a thin wedge smear.

  • Drying: Air dry rapidly. Slow drying causes refractile artifacts (shiny water inclusions) often mistaken for background staining.

Troubleshooting & FAQs: Hematology
SymptomProbable CauseCorrective Action
Blue/Black debris between cells Unfiltered dyeMandatory: Filter stain (0.22 µm) immediately before mixing. Do not trust "pre-filtered" stock stored for >24h.
Refractile (shiny) bodies in RBCs Moisture artifactDry slides faster (use a small fan). Avoid humid environments. These appear shiny/white, not blue.
Dark blue precipitate on cell edges Stain drying on slideUse the Tube Method described above. Avoid the "Slide Method" where blood/stain mix dries on the glass.[1]
Cells appear "crenated" (spiky) Hypertonic stainCheck osmolarity. If using home-brew stain, ensure buffer is isotonic (0.85% NaCl).
Rouleaux (Coin stacking) High protein/globulinsDilute the blood-stain mixture slightly with saline after incubation, just before smearing.
Visual Workflow: Reticulocyte Staining

ReticulocyteWorkflow Start Stock BCB Solution Filter Filter (0.22 µm) (Removes Precipitate) Start->Filter Immediate Prep Mix Mix 1:1 with Blood (Tube Method) Filter->Mix Incubate Incubate 37°C (15-20 min) Mix->Incubate Supravital Reaction Smear Prepare Thin Smear & Rapid Air Dry Incubate->Smear Microscopy Microscopy (Oil Immersion) Smear->Microscopy

Figure 1: The "Tube Method" workflow emphasizing the critical filtration step to eliminate background precipitate.

Module 2: Reproductive Biology (Oocyte Selection)

Target Audience: Embryologists, IVF Researchers

In the "BCB Test," you are distinguishing between BCB+ (incompetent/growing, blue cytoplasm) and BCB- (competent/grown, colorless).[4] Background here is defined as ambiguity —when the cytoplasm stains unevenly or the dye is toxic to the cell.

Optimized BCB Test Protocol

Based on the standard 26 µM concentration threshold.

  • Preparation: Prepare 26 µM BCB in mDPBS (modified Dulbecco's PBS) supplemented with 0.4% BSA.

    • Note: Concentrations >26 µM increase "background" toxicity and false positives (competent oocytes failing to clear the dye).

  • Wash 1: Wash Cumulus-Oocyte Complexes (COCs) 3x in mDPBS.

  • Staining: Incubate COCs in 26 µM BCB for 90 minutes at 38.5°C in humidified air (5% CO₂).

  • Wash 2: Transfer to fresh mDPBS to wash away extracellular dye.

  • Evaluation: Evaluate immediately.

    • BCB+ (Blue): Low G6PDH activity (Enzyme inactive). Usually indicates higher developmental competence in bovine/porcine models.

    • BCB- (Colorless): High G6PDH activity (Enzyme active).[4]

Correction on Interpretation: In many mammalian models (porcine/bovine), BCB+ (blue) oocytes are actually the competent ones (grown oocytes have low G6PDH). Growing oocytes (high G6PDH) degrade the dye and become BCB- (colorless).[4] Verify the specific model organism literature, as this correlation can invert based on follicular stage.

Troubleshooting & FAQs: Oocyte Selection
SymptomProbable CauseCorrective Action
Granular background in cytoplasm Dye AggregationFilter the 26 µM working solution (0.22 µm) before adding BSA. BSA can bind dye aggregates.[1]
All oocytes appear BCB+ (Blue) Over-stainingReduce incubation time to 60 mins or verify concentration is not >26 µM.
High oocyte degeneration Dye ToxicityStop. 52 µM is toxic. Ensure you are using 26 µM. Limit exposure to <90 mins.
Unclear distinction (Pale Blue) "Uncertain" ClassThese are transitional oocytes. For high-rigority studies, discard "Uncertains" and only use distinct BCB+ or BCB-.
Visual Logic: The BCB Test Decision Tree

OocyteSelection Start Oocyte Collection (COCs) Stain Incubate 26 µM BCB 90 min @ 38.5°C Start->Stain Enzyme G6PDH Activity Check Stain->Enzyme HighEnzyme High G6PDH (Dye Degraded) Enzyme->HighEnzyme Growing Oocyte LowEnzyme Low G6PDH (Dye Retained) Enzyme->LowEnzyme Fully Grown Oocyte ResultNeg BCB Negative (Colorless Cytoplasm) HighEnzyme->ResultNeg ResultPos BCB Positive (Blue Cytoplasm) LowEnzyme->ResultPos

Figure 2: Mechanism of action for Oocyte selection. Note that "Background" in this context is often a failure of the High G6PDH oocytes to fully clear the dye due to over-concentration.

Module 3: Reagent Hygiene & Chemistry

The root cause of 90% of "background" issues.

1. The Filtration Imperative BCB is a cationic dye that readily forms salts and precipitates upon standing.

  • Protocol: Use a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Timing: Filter immediately before use. Filtering a stock bottle on Monday will not prevent precipitate on Friday.

2. Storage Conditions

  • Temperature: Store stock powder/solution at 15–25°C . Do NOT refrigerate working solutions, as this accelerates crystal precipitation (background).

  • Light: BCB is photosensitive. Store in amber bottles or wrap in foil.

3. Counterstaining (Hematology) If you require a counterstain (e.g., Wright-Giemsa) after BCB, ensure the BCB smear is completely dry first. Wet alcohol fixation of a wet BCB smear will cause massive background smearing.

References
  • World Health Organization (WHO). Basic Laboratory Procedures in Clinical Bacteriology and Hematology. (Supravital staining protocols).[1][5][6]

  • Clinical and Laboratory Standards Institute (CLSI). H44-A2: Methods for Reticulocyte Counting (Automated and Manual). (Standard for reticulocyte counting).[1][5][7][8][9]

  • Opiela, J., et al. "The effect of brilliant cresyl blue (BCB) staining on the quality of oocytes and embryo development." Journal of Assisted Reproduction and Genetics, 2008. (Establishes the 26 µM safety limit).

  • Sigma-Aldrich.Brilliant Cresyl Blue Zinc Chloride Double Salt: Technical Data Sheet.

  • Roca, J., et al. "Viability and developmental competence of prepubertal pig oocytes selected by brilliant cresyl blue staining." Theriogenology, 1998.

Sources

Technical Support Center: Stability & Storage of Einecs 279-675-0 Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Shelf-Life and Performance of Brilliant Cresyl Blue (EC 279-675-0)

Executive Summary

Einecs 279-675-0 corresponds to Brilliant Cresyl Blue (BCB) , specifically the zinc chloride double salt (CAS 81029-05-2). It is a cationic supravital dye primarily used for counting reticulocytes (immature erythrocytes) by precipitating residual ribosomal RNA into a visible reticulum.

While the lyophilized powder is stable for years, prepared aqueous or alcoholic solutions are thermodynamically unstable. They are prone to oxidative precipitation and photochemical degradation, leading to artifacts that mimic cellular inclusions and compromise data integrity. This guide provides a self-validating system to maximize solution stability and experimental reproducibility.

The Science of Instability (Mechanistic Insight)

To improve shelf-life, one must understand the degradation pathways. BCB is an oxazine dye that functions as a redox indicator.

  • Precipitation (The Primary Failure Mode): In aqueous environments, BCB tends to form aggregates over time. This is accelerated by temperature fluctuations and high ionic strength. The "zinc chloride double salt" form is particularly sensitive to phosphate buffers, often forming insoluble zinc phosphates if the buffer composition is not carefully controlled.

  • Photodegradation: Like many thiazine and oxazine dyes, BCB is photosensitive. Exposure to UV and intense visible light excites the chromophore, leading to the generation of reactive oxygen species (ROS) that irreversibly bleach the dye.

  • Redox Shifts: BCB exists in an equilibrium between its blue (oxidized) form and a colorless (leuco) reduced form. While this reaction is reversible, prolonged storage in reducing environments or at incorrect pH can shift this equilibrium, reducing staining intensity.

Preparation & Storage Protocol (Standard Operating Procedure)

The following protocol is designed to create a "Self-Validating" solution—one where visual cues indicate its quality.

Optimal Formulation
  • Solvent: 0.85% or 0.9% NaCl (Isotonic Saline). Avoid phosphate-buffered saline (PBS) for long-term storage of the ZnCl2 salt form to prevent precipitation.

  • Concentration: Typically 1.0% (w/v) for stock; working solutions often diluted.

  • Preservative: If storing >2 weeks, add a bacteriostatic agent (e.g., Sodium Azide 0.01%) to prevent microbial growth, which consumes the dye.

Step-by-Step Preparation
  • Dissolution: Dissolve the powder in saline at room temperature (20-25°C). Stir for 30 minutes. Do not heat, as heat promotes aggregate formation.

  • Ripening: Allow the solution to stand for 24 hours in the dark. This allows the initial unstable aggregates to settle.

  • Filtration (Critical): Filter the solution through a 0.22 µm or 0.45 µm syringe filter before the first use. This removes undissolved micro-crystals that cause background noise.

  • Storage: Aliquot into amber glass or opaque HDPE bottles.

Storage Conditions & Shelf-Life Data
Storage ConditionContainer TypeEstimated StabilityRisk Factor
Room Temp (20-25°C) Clear Glass< 1 WeekPhotobleaching & Precipitation
Room Temp (20-25°C) Amber/Opaque 3-6 Months Moderate Precipitation
Refrigerated (2-8°C) Amber/Opaque6-12 Months Thermal Shock (Precipitation)
Frozen (-20°C) AnyNot Recommended Irreversible Crystal Formation

Troubleshooting Guide (Q&A)

Q1: I see blue "debris" outside the cells in my smear. Is my solution bad? A: Not necessarily "bad," but it has aged. The debris is precipitated dye.

  • Immediate Fix: Filter the working volume through a 0.22 µm syringe filter immediately before use. This restores clarity without altering staining power.

  • Prevention: Store at a consistent temperature. Fluctuations between 4°C and 25°C promote crystallization.

Q2: My reticulocyte counts are inconsistently low. Could it be the dye? A: Yes. If the dye has reduced to its leuco-form (colorless) or photodegraded, it cannot precipitate the RNA effectively.

  • Diagnostic: Check the solution color. It should be a deep, dark blue.[1] If it appears pale or purplish, discard it.

  • Protocol Check: Ensure the Blood-to-Stain ratio is correct (typically 1:1 or 2:1). Excess blood dilutes the dye below the critical concentration needed for RNA precipitation.

Q3: Can I use PBS (Phosphate Buffered Saline) to dissolve EC 279-675-0? A: Use caution. Since EC 279-675-0 is often supplied as a Zinc Chloride double salt, high concentrations of phosphate can lead to the formation of Zinc Phosphate, which is insoluble.

  • Recommendation: Use 0.9% Saline (NaCl) or a Citrate-Saline buffer for better stability.

Q4: The solution works but the background is too dark/blue. A: The solution is likely hypertonic or too concentrated, causing "rouleaux" formation or background staining.

  • Fix: Dilute the stock solution with isotonic saline. Verify the smear is thin enough; thick smears trap dye between cells.

Visualizing the Workflow

The following diagram illustrates the decision logic for maintaining and troubleshooting BCB solutions.

BCB_Stability_Protocol Start Prepared EC 279-675-0 Solution Check Visual Inspection (Before Use) Start->Check Precip Visible Particulates? Check->Precip Color Deep Blue Color? Precip->Color No Action_Filter ACTION: Filter (0.22 µm) Remove aggregates Precip->Action_Filter Yes Action_Discard ACTION: Discard (Photodegradation) Color->Action_Discard No (Pale/Purple) Action_Use Proceed to Staining (Incubate 15-20 min) Color->Action_Use Yes Action_Filter->Color Result_Microscopy Microscopy Check Action_Use->Result_Microscopy Issue_Artifacts Issue: Blue Debris/Artifacts Result_Microscopy->Issue_Artifacts If Dirty Issue_Weak Issue: Pale Reticulum Result_Microscopy->Issue_Weak If Faint Issue_Artifacts->Action_Filter Re-filter Stock Issue_Weak->Action_Discard Replace Stock

Figure 1: Decision tree for assessing the quality of Brilliant Cresyl Blue solutions prior to hematological use.

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Brilliant Cresyl Blue (EC 279-675-0). Retrieved from [Link]

  • Conn, H. J. (1940). Biological Stains: A Handbook on the Nature and Uses of the Dyes Employed in the Biological Laboratory. Biotech Publications.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 70678, Brilliant Cresyl Blue. Retrieved from [Link]

  • Dacie, J. V., & Lewis, S. M. (2016). Practical Haematology.[2] Elsevier. (Standard protocol for reticulocyte staining and dye filtration).

Sources

Technical Support Center: Minimizing Observer Variation in Manual Reticulocyte Counting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for manual reticulocyte counting. This guide is designed for researchers, scientists, and drug development professionals to enhance the precision and reliability of manual reticulocyte enumeration. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the nuances of this fundamental hematological technique.

Manual reticulocyte counting, while cost-effective, is known for its potential for high inter-observer and intra-observer variability.[1][2] This guide provides a systematic approach to standardize the procedure, troubleshoot common issues, and ensure the generation of trustworthy and reproducible data.

Frequently Asked Questions (FAQs)

Here we address some of the most common queries encountered during manual reticulocyte counting.

Q1: What is the acceptable time frame for analyzing a blood sample for a manual reticulocyte count?

A: For optimal results, it is recommended to perform the reticulocyte count promptly after blood collection.[3] Samples stored at room temperature should be analyzed within six hours of collection.[3][4] This is because reticulocytes can mature in vitro, leading to a time- and temperature-dependent decrease in their numbers, which can be as high as 20% in 24 hours at room temperature.[3]

Q2: My reticulocyte stain is faint. What could be the cause?

A: Faint staining can result from several factors. Under-staining the blood with new methylene blue is a common cause; ensure the blood-stain mixture incubates for the recommended time (typically 10-20 minutes).[5][6] High glucose levels in the sample can also lead to poor staining.[5] Additionally, ensure your staining solution has not expired and is stored correctly, away from bright light.[6]

Q3: How do I differentiate between reticulocytes and other red blood cell inclusions?

A: This is a critical source of error.[7] Reticulocytes are identified by the presence of a mesh-like (reticular) network of ribosomal RNA that stains dark blue with a supravital stain like new methylene blue.[8][9] It is crucial to distinguish them from:

  • Howell-Jolly bodies: These are nuclear remnants that appear as single, dense, deep-purple dots.[5][10]

  • Pappenheimer bodies: These are iron deposits that appear as small, purple-staining clusters.[5] They can be confirmed with an iron stain (Perls' Prussian blue).[11]

  • Heinz bodies: These are precipitates of denatured hemoglobin that stain a light blue-green and are often located near the cell membrane.[5][12]

  • Basophilic stippling: These are aggregates of ribosomes and appear as diffuse, coarse blue granules throughout the cell.[10]

Q4: Why is a "corrected" reticulocyte count necessary?

A: In anemic patients, the reticulocyte percentage can be falsely elevated because the total number of mature red blood cells is low.[5][8] The corrected reticulocyte count adjusts for the degree of anemia by factoring in the patient's hematocrit, providing a more accurate assessment of the bone marrow's erythropoietic activity.[8][13]

Q5: What is the Miller Disc and how does it help reduce variation?

A: The Miller Disc is an eyepiece reticle that imposes a large square and a smaller square (one-ninth the area of the large one) onto the field of view. This device standardizes the counting process. Red blood cells are counted in the smaller square, while reticulocytes are counted in the larger square. This helps to ensure a consistent number of total red blood cells are evaluated and reduces field selection bias.[5]

Troubleshooting Guides

This section provides systematic solutions to common problems encountered during the manual reticulocyte counting workflow.

Issue 1: High Inter-Observer Variability in Counts

Discrepancies in reticulocyte counts between different technicians are a significant challenge.[2]

Causality Analysis:

  • Inconsistent Identification Criteria: Observers may have different thresholds for what constitutes a reticulocyte versus a red blood cell with artifacts.[2]

  • Variable Field Selection: Counting in areas of the blood smear that are too thick or too thin will lead to inaccurate ratios.[7]

  • Lack of Standardized Counting Method: Differences in the total number of red blood cells counted will increase statistical error.[2]

Troubleshooting Protocol:

  • Standardize Reticulocyte Identification:

    • Establish Clear Criteria: Define a reticulocyte as any non-nucleated red cell containing at least two discrete blue-staining particles of reticulum.[14]

    • Create a Reference Guide: Develop a visual guide with clear images of reticulocytes (from early to late stage) and common artifacts (Pappenheimer bodies, Howell-Jolly bodies, stain precipitate).

    • Proficiency Testing: Regularly conduct blind counts on the same set of slides among all technicians and discuss discrepancies to harmonize interpretation.

  • Standardize Microscopic Examination:

    • Locate the Ideal Counting Area: Use the 10x objective to find the monolayer area of the smear where red cells are evenly distributed and barely touching.[5]

    • Switch to Oil Immersion (100x): Perform all counting under the 100x oil immersion objective.[5][15]

    • Systematic Field Movement: Follow a serpentine or battlement track to avoid recounting the same fields.

  • Implement a Standardized Counting Procedure:

    • Minimum Cell Count: Count a minimum of 1,000 red blood cells to ensure statistical validity.[5][13]

    • Utilize a Miller Disc: If available, use a Miller Disc to standardize the counting area between fields.[5]

    • Duplicate Counts: Perform counts on two separate smears from the same sample. The results should agree within a predefined percentage (e.g., ±15-20%). If not, a third count should be performed.[5]

Issue 2: Inconsistent or Poor Staining Quality

Suboptimal staining makes accurate identification of reticulocytes difficult and is a major source of error.[16]

Causality Analysis:

  • Stain Precipitation: Precipitated stain can be mistaken for the reticulum within reticulocytes.[5]

  • Incorrect Blood-to-Stain Ratio: An improper ratio can lead to either under-staining or excessive background staining.

  • Inadequate Incubation: Insufficient time or incorrect temperature during incubation prevents complete precipitation of the ribosomal RNA.[5]

Troubleshooting Protocol:

  • Stain Quality Control:

    • Filter the Stain: Always filter the new methylene blue staining solution before use to remove any precipitate.[5][6]

    • Proper Storage: Store the stain according to the manufacturer's instructions, typically at room temperature and protected from light.[6]

  • Standardize Staining Procedure:

    • Optimal Ratio: Use a consistent blood-to-stain ratio. A 1:1 ratio is commonly recommended.[6][17]

    • Incubation: Incubate the blood-stain mixture for 15-20 minutes at room temperature (or 37°C as some protocols suggest).[6]

    • Gentle Mixing: Mix the sample gently before and after incubation to ensure a homogenous suspension.[5] Do not vortex, which can damage cells.

  • Optimize Smear Preparation:

    • Use Clean Slides: Ensure microscope slides are clean and free of grease.

    • Create a Good Smear: Prepare a thin wedge smear with a feathered edge, allowing for a monolayer of cells.[5]

    • Air Dry: Allow the smear to air dry completely. Do not blow on it, as this can cause artifacts.[5]

Experimental Protocols & Workflows

Protocol 1: Standardized Manual Reticulocyte Staining and Counting

This protocol outlines a self-validating system for achieving consistent manual reticulocyte counts.

Materials:

  • Whole blood collected in EDTA

  • New Methylene Blue stain (filtered)

  • Glass test tubes

  • Micropipettes

  • Clean, grease-free microscope slides

  • Microscope with 10x and 100x oil immersion objectives

  • Immersion oil

Step-by-Step Methodology:

  • Sample Preparation:

    • Add 2-3 drops of well-mixed EDTA anticoagulated blood to a small test tube.

    • Add an equal volume (2-3 drops) of filtered new methylene blue stain.[5][8]

    • Mix the contents gently and allow the tube to incubate at room temperature for 15-20 minutes.[6]

  • Smear Preparation:

    • After incubation, gently mix the suspension again.

    • Using a pipette, place a small drop of the mixture onto a clean microscope slide.

    • Create a thin wedge smear and allow it to air dry completely.[5] Prepare at least two smears.

  • Microscopic Examination and Counting:

    • Place the slide on the microscope stage and scan under the 10x objective to locate the ideal monolayer counting area.

    • Move to the 100x oil immersion objective.

    • Count the number of reticulocytes observed while simultaneously counting a total of 1,000 red blood cells over multiple fields.[8][15]

    • A reticulocyte is defined as any red blood cell containing a visible blue network or at least two distinct blue granules.[5]

    • Repeat the count on a second slide. The two counts should agree within ±15%.[5]

  • Calculation of Results:

    • Reticulocyte Percentage (%):

      Example: If 15 reticulocytes are counted among 1000 RBCs, the reticulocyte count is 1.5%.[13]

    • Corrected Reticulocyte Count (%): This corrects for anemia.

      Note: A normal hematocrit is typically considered 45% for men and 40-42% for women.[6][8][13]

    • Absolute Reticulocyte Count (ARC): This provides the actual number of reticulocytes per liter of blood and is a more accurate measure of bone marrow production.

Data & Calculation Summary
ParameterFormulaPurposeNormal Adult Range
Reticulocyte Percentage (Reticulocytes / Total RBCs Counted) * 100Basic measure of reticulocyte proportion.0.5% - 2.5%[6][14][18]
Corrected Reticulocyte % Retic % * (Patient Hct / Normal Hct)Adjusts for the degree of anemia.Varies with Hct
Absolute Reticulocyte Count (Retic % * RBC Count) / 100Actual number of reticulocytes; avoids errors from low RBC counts.25 - 75 x 10⁹/L[5]
Reticulocyte Production Index (RPI) Corrected Retic % / Maturation Time (days)Corrects for prematurely released "shift" reticulocytes in severe anemia.>3 indicates appropriate marrow response to anemia.[19]

Note: Normal ranges can vary slightly between laboratories.[2]

Visualized Workflows and Decision Logic

Workflow for Standardized Manual Reticulocyte Count

This diagram illustrates the critical checkpoints for ensuring a reproducible manual counting process.

G cluster_prep Sample & Stain Preparation cluster_count Microscopy & Counting cluster_calc Calculation & Reporting A 1. Mix Blood & Stain (1:1 Ratio) B 2. Incubate (15-20 min, RT) A->B C 3. Prepare Thin Smear (Wedge Technique) B->C D 4. Air Dry Completely C->D E 5. Locate Monolayer (10x Objective) D->E Proceed to Counting F 6. Switch to Oil Immersion (100x Objective) E->F G 7. Count Reticulocytes per 1000 RBCs F->G H 8. Repeat on 2nd Slide G->H I Check Agreement (within 15%) H->I I->H If Disagree, Recount J 9. Calculate Retic % I->J If Agree K 10. Calculate Corrected Reticulocyte Count J->K L 11. Calculate Absolute Reticulocyte Count K->L

Caption: Standard Operating Procedure for Manual Reticulocyte Counting.

Decision Tree for Reticulocyte Identification

This diagram provides a logical pathway to differentiate true reticulocytes from common artifacts.

G Start Observe Inclusion in RBC on New Methylene Blue Stain Q1 Is there a blue, mesh-like network or ≥2 blue dots? Start->Q1 Retic Classify as RETICULOCYTE Q1->Retic Yes Q2 Is it a single, dense, deep purple dot? Q1->Q2 No HJ Howell-Jolly Body Q2->HJ Yes Q3 Is it a small cluster of purple granules? Q2->Q3 No Papp Pappenheimer Body (Confirm with Iron Stain) Q3->Papp Yes Q4 Is it a pale blue-green body, often near cell edge? Q3->Q4 No Heinz Heinz Body Q4->Heinz Yes Artifact Other Artifact (e.g., Stain Precipitate) Q4->Artifact No

Caption: Identification logic for reticulocytes versus common artifacts.

References

  • Drlogy. (n.d.). How do you manually calculate reticulocyte count? Retrieved from [Link]

  • DPG Polytechnic. (n.d.). Reticulocyte Count. Retrieved from [Link]

  • Shetty, A., et al. (2014). Comparison Between Manual and Automated Methods of Counting Reticulocytes and the Effect of Sample Storage on Reticulocyte Count: A Cross-Sectional Study from Southern India. Journal of Clinical and Diagnostic Research, 8(9), FC01–FC04. Available at: [Link]

  • Aulakh, R., et al. (2020). Reticulocyte count and its parameters: comparison of automated analyzers, flow cytometry, and manual method. Journal of Laboratory Physicians, 12(2), 115–122. Available at: [Link]

  • Ali, A., Moiz, B., & Omer, S. (2010). Is manual reticulocyte count a reliable option for under resourced countries?
  • Corning Life Sciences. (n.d.). 10 Most Common Errors Made in Cell Counting. Retrieved from [Link]

  • Singh, H., et al. (2023). Manual versus automated method for reticulocyte count: A comparative study. Medical Journal of Dr. D.Y. Patil Vidyapeeth, 16(4), 586-590. Available at: [Link]

  • eClinpath. (n.d.). Absolute retic count. Cornell University. Retrieved from [Link]

  • BD. (n.d.). BD Retic-Count™ Control. Retrieved from [Link]

  • Simionatto, M., et al. (2010). Manual and automated reticulocyte counts.
  • Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. Butterworths. Available at: [Link]

  • Mainali, P., & Koirala, S. (2020). Reticulocyte count: a simple test but tricky interpretation! The Pan African Medical Journal, 37, 18. Available at: [Link]

  • Microbe Online. (2018). Reticulocyte Count : Principle, Procedure, Calculations and Clinical Significances. Retrieved from [Link]

  • Tidy, C. (2021). Reticulocyte Count and Reticulocyte Hemoglobin Content. Medscape. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Reticulocyte Staining Solution. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2004). Methods for Reticulocyte Counting (Automated Blood Cell Counters, Flow Cytometry, and Supravital Dyes); Approved Guideline—Second Edition (H44-A2).
  • Michigan State University. (n.d.). Module 6.4: Reticulocyte Procedure. Clinical Veterinary Diagnostic Laboratory. Retrieved from [Link]

  • Cleveland Clinic. (2022). Reticulocyte Count. Retrieved from [Link]

  • Unknown. (n.d.). Procedure for performing a Reticulocyte count.
  • Scribd. (n.d.). (Answer Key) Written Competency Reticulocytes. Retrieved from [Link]

  • Atlas Medical. (2015). NEW METHYLENE BLUE For Reticulocytes. Retrieved from [Link]

  • The Blood Project. (n.d.). Red Blood Cell Inclusions. Retrieved from [Link]

  • MDCalc. (n.d.). Corrected Reticulocyte Percentage/Reticulocyte Production Index (RPI). Retrieved from [Link]

  • The Blood Project. (n.d.). Postscript. Retrieved from [Link]

  • eClinpath. (n.d.). Inclusions. Cornell University. Retrieved from [Link]

  • Wilson, A., & Rai, D. (2023). Erythrocyte Inclusions. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Bio-Optica. (n.d.). Data Sheet New Methylene Blue. Retrieved from [Link]

  • ResearchGate. (2018). INCLUSIONS IN ERYTHROCYTES : INTERPRETATIONS. Retrieved from [Link]

Sources

Validation & Comparative

Comparing Brilliant Cresyl Blue with Automated Reticulocyte Counting Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Subjective to Quantitative

For decades, the manual reticulocyte count using supravital stains like Brilliant Cresyl Blue (BCB) served as the hematological gold standard. However, in modern drug development and high-throughput clinical research, the limitations of this method—specifically its statistical noise and labor intensity—have necessitated a shift toward automated flow cytometric and impedance-based methods.

This guide provides a technical comparison for researchers who must decide between the low-cost accessibility of BCB and the high-precision metrics of automation. While automation offers superior coefficient of variation (CV) statistics, the manual BCB method remains a critical validation tool for flagging artifacts that automated algorithms often misclassify.

Mechanistic Foundations: Precipitation vs. Fluorescence

To understand the performance divergence, one must look at the cellular chemistry.

Manual Method: Brilliant Cresyl Blue (BCB)

BCB is a supravital stain , meaning it stains living cells without fixation. It is a non-fluorescent, lipophilic dye.

  • Mechanism: BCB penetrates the red blood cell membrane and interacts with ribosomal RNA (rRNA). It causes the rRNA to precipitate and aggregate into a visible dark-blue meshwork (reticulum) or granules.[1][2][3]

  • The Observation: The researcher visually identifies these dark blue inclusions against a pale blue erythrocyte background.[1]

  • Limitation: The "precipitation" is an artifact of the dye itself. Very immature reticulocytes (high RNA) form a dense mesh; mature reticulocytes (low RNA) form only a few granules.[4] Distinguishing a cell with two granules (reticulocyte) from a cell with Pappenheimer bodies or staining artifacts is highly subjective.

Automated Methods: Fluorescence & Light Scatter

Automated analyzers (e.g., Sysmex, Beckman Coulter, Abbott) typically use fluorescent dyes (like Thiazole Orange or Polymethine) or specific absorbance stains (New Methylene Blue or Oxazine 750).

  • Mechanism: These dyes bind stoichiometrically to RNA without necessarily causing precipitation.

  • The Detection:

    • Fluorescence: Laser excitation causes the RNA-bound dye to fluoresce. The intensity is directly proportional to the RNA content.

    • Scatter: Forward scatter (FSC) measures cell size; Side scatter (SSC) measures internal complexity.

  • Advantage: This allows for the quantification of the Immature Reticulocyte Fraction (IRF) based on fluorescence intensity, a parameter impossible to quantify accurately by eye.

Diagram 1: Mechanistic Pathways

StainingMechanism cluster_Manual Manual (BCB) cluster_Auto Automated (Flow/Fluorescence) Retic Reticulocyte (Contains residual RNA) BCB_Dye Brilliant Cresyl Blue (Supravital Dye) Retic->BCB_Dye Fluoro_Dye Fluorescent Dye (e.g., Thiazole Orange) Retic->Fluoro_Dye Precipitation RNA Precipitation (Aggregation) BCB_Dye->Precipitation Incubation Visual Microscopic Detection (Dark Blue Mesh) Precipitation->Visual Binding Intercalation/Binding (No Precipitation) Fluoro_Dye->Binding Laser Laser Excitation & Emission Binding->Laser

Caption: Comparison of the precipitation mechanism in BCB staining versus the nucleic acid intercalation in automated fluorescent methods.

Methodological Comparison & Protocols

A. Manual BCB Protocol (The "Self-Validating" Standard)

Expert Insight: The most common source of error in manual counting is not the counting itself, but the staining artifacts. Brilliant Cresyl Blue precipitates easily. If you do not filter the stain immediately before use, dye crystals will mimic reticulocytes, leading to false positives.

Reagents:

  • Brilliant Cresyl Blue (1.0% in saline).[2]

  • EDTA-anticoagulated whole blood (Must be <6 hours old for optimal morphology).

Step-by-Step Workflow:

  • Filtration (Critical Control Point): Filter the BCB stain through a Whatman #1 filter paper into a small test tube. Why: Removes precipitated dye crystals.

  • Iso-volumetric Mixing: Add equal volumes (e.g., 50 µL) of filtered stain and patient blood into a tube.

    • Correction: If the patient is severely anemic (Hct < 20%), use 2 parts blood to 1 part stain.

  • Incubation: Incubate at 37°C for 15-20 minutes .

    • Note: Room temperature is acceptable but slower; 37°C ensures complete RNA precipitation.

  • Resuspension: Gently mix the tube again. Why: Reticulocytes have a lower specific gravity and settle at the top; failure to mix leads to sampling bias.

  • Smear Preparation: Create two thin wedge smears and air dry.[1] Do not fix.

  • Counting (The Miller Disc Method):

    • Insert a Miller Disc into the microscope eyepiece (divides field into a large square 'A' and a small square 'B').

    • Count Reticulocytes in the large square (A).

    • Count RBCs only in the small square (B).

    • Stop Rule: Count until you have seen at least 112 RBCs in the small square (equivalent to ~1000 total RBCs).

  • Calculation:

    
    
    
B. Automated Workflow

Automated systems require minimal user intervention but strict Quality Control (QC).

  • Sample Loading: EDTA tube placed in the rack.

  • Aspiration & Dilution: The instrument aspirates ~2-5 µL of blood and dilutes it with the specific fluorescent reagent.

  • Reaction: Heated incubation (usually 30-45 seconds) allows the dye to penetrate and bind RNA.

  • Hydrodynamic Focusing: Cells pass single-file through the laser beam.

  • Gating: Algorithms separate Reticulocytes from RBCs, Platelets, and WBCs based on fluorescence intensity and scatter.

Diagram 2: Operational Workflow Comparison

Workflow cluster_Man Manual Workflow cluster_Auto Automated Workflow Start EDTA Whole Blood Filter Filter Stain (Remove Crystals) Start->Filter Load Load Sample Start->Load Mix Mix 1:1 (Blood:Stain) Filter->Mix Incubate Incubate 15-20 min @ 37°C Mix->Incubate Smear Prepare & Dry Smear Incubate->Smear Count Microscopy (Count 1000 RBCs) Smear->Count Auto_React Auto-Stain & Incubate (30-45 sec) Load->Auto_React Flow Flow Cytometry/Scatter Auto_React->Flow Algorithm Gating & Analysis (Count 30,000+ RBCs) Flow->Algorithm

Caption: Operational steps distinguishing the labor-intensive manual method from the streamlined automated process.

Performance Metrics & Data Analysis

The choice between methods often comes down to the statistical power required by the study.

Quantitative Comparison Table
FeatureManual (BCB)Automated (Flow/Fluorescence)
Cells Counted ~1,00030,000 - 50,000
Precision (CV%) High (10% - 25%) (Due to Poisson distribution limits)Low (1% - 5%) (High statistical power)
Linearity Poor at low counts (<0.5%)Excellent across full range (0.1% - 30%)
Bias Subjective (Inter-observer variation)Instrument-specific (Stain sensitivity)
Throughput ~15-20 mins per sample~60-100 samples per hour
Cost Low (Reagents <$0.50/test)High (Reagents + Equipment amortization)
Interferences Positive: Howell-Jolly bodies, Pappenheimer bodies.Negative: Poor staining.Positive: Giant platelets, Malaria, Nucleated RBCs, High WBC counts.
The Precision Gap: Why Automation Wins

The primary failure of the manual method is statistical, not chemical. Reticulocytes follow a Poisson distribution.

  • To achieve a 5% error rate on a sample with a 1% reticulocyte count, you would need to count 40,000 RBCs manually.

  • Standard protocols only count 1,000 RBCs. This results in a statistical error of roughly ±20-30% for normal samples.

The Accuracy Check: Why Manual Survives

Despite the precision issues, Manual BCB remains the reference method (CLSI H44-A2) for resolving discrepancies.

  • Scenario: An automated analyzer flags a sample for "Abnormal Scatter."

  • Cause: The patient may have Giant Platelets or Nucleated RBCs (nRBCs) which contain DNA/RNA and fluoresce, mimicking reticulocytes.

  • Resolution: A manual BCB smear allows the researcher to visually distinguish the granular reticulum of a reticulocyte from the solid nucleus of an nRBC or the distinct shape of a platelet.

Applications in Drug Development

Toxicology Studies (Bone Marrow Suppression)
  • Requirement: High sensitivity to detect reticulocytopenia (drop in production).

  • Recommendation: Automated. Manual counting is notoriously inaccurate at low counts (e.g., distinguishing 0.1% from 0.2%).[5] Automation provides the linearity required to statistically validate bone marrow suppression.

Anemia Models (Efficacy Studies)
  • Requirement: Tracking "Reticulocyte Response" (spikes in production).[6]

  • Recommendation: Automated (with IRF). Automated analyzers provide the Immature Reticulocyte Fraction (IRF) .[4][7] An increase in IRF is the earliest sign of marrow recovery, occurring days before the total reticulocyte count rises. BCB cannot quantify this reliably.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2004). Methods for Reticulocyte Counting (Automated Blood Cell Counters, Flow Cytometry, and Supravital Dyes); Approved Guideline—Second Edition (H44-A2).[8][9]Link

  • Briggs, C., et al. (2001). Comparison of the Sysmex XE-2100 automated blood cell counter with the microscopic reference method for reticulocyte counting. Journal of Clinical Pathology. Link

  • Piva, E., et al. (2010).[9] Automated reticulocyte counting: state of the art and clinical applications in the evaluation of erythropoiesis. Clinical Chemistry and Laboratory Medicine.[1][3][5][8][10][11][12][13][14] Link

  • Riley, R. S., et al. (2001). Reticulocyte Enumeration: Past & Present.[4] Laboratory Medicine.[2][4][5][6][8][10][11][12][15] Link

  • Buttarello, M., & Plebani, M. (2008). Automated blood cell counts: state of the art. American Journal of Clinical Pathology. Link

Sources

Inter-Laboratory Comparison of Reticulocyte Counts: Validating Einecs 279-675-0 (Brilliant Cresyl Blue)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of hematological toxicology and anemia classification, the precision of reticulocyte enumeration is a critical variable.[1][2] This guide provides an objective technical comparison of Einecs 279-675-0 (chemically identified as Brilliant Cresyl Blue or BCB) against its primary supravital alternative, New Methylene Blue (NMB), and the modern gold standard, Automated Flow Cytometry.

While automated methods offer superior precision (CV <5%), manual supravital staining using Einecs 279-675-0 remains the reference method for instrument calibration and a necessity in resource-limited settings. However, inter-laboratory comparisons reveal that without strict protocol adherence, BCB-based counts suffer from high coefficients of variation (20–40%). This document outlines the chemical mechanics, comparative performance data, and a self-validating protocol to minimize inter-operator error.

Part 1: Technical Profile of Einecs 279-675-0[3]

Einecs 279-675-0 refers to Brilliant Cresyl Blue (BCB) , a cationic supravital dye. Unlike standard cytological stains (e.g., Wright-Giemsa) which are applied to fixed cells, BCB must be applied to living cells ("supravital") to induce the precipitation of residual ribosomal RNA.

Mechanism of Action

The dye penetrates the erythrocyte membrane and binds to the phosphate groups of the ribosomal RNA. This interaction causes the RNA to collapse into a visible dark blue filamentous network (reticulum) or granules.

Key Chemical Characteristic:

  • Affinity: High affinity for acidic RNA residues.

  • Precipitation: The "reticulum" seen under the microscope is actually an artifact created by the dye itself; it does not exist as a network in the living cell.

Visualization: Supravital Staining Pathway[4]

StainingMechanism Retic Living Reticulocyte (Diffused RNA) Permeation Membrane Permeation Retic->Permeation BCB Einecs 279-675-0 (Brilliant Cresyl Blue) BCB->Permeation Binding Stoichiometric Binding to rRNA Permeation->Binding Precipitation Precipitation of RNA-Dye Complex Binding->Precipitation Result Visible Blue Reticulum Precipitation->Result

Figure 1: The supravital reaction pathway where Einecs 279-675-0 induces RNA precipitation.

Part 2: Comparative Analysis

The following data synthesizes inter-laboratory proficiency testing results comparing Einecs 279-675-0 (BCB) against New Methylene Blue (NMB) and Flow Cytometry (Thiazole Orange/Auramine O).

Einecs 279-675-0 (BCB) vs. New Methylene Blue (NMB)

While both are supravital stains, they are not interchangeable.

  • Einecs 279-675-0 (BCB): Historically the most common. It produces a slightly lighter blue cytoplasm, which some technicians find easier for identifying the reticulum. However, it is prone to precipitating "artifacts" (dye debris) that can be mistaken for reticulocytes.

  • New Methylene Blue (NMB): Chemically distinct.[3] It binds more sharply to RNA, creating a more defined, darker reticulum with less background noise.

Manual (BCB) vs. Automated (Flow Cytometry)

Flow cytometry uses fluorescent dyes (e.g., Thiazole Orange) that bind RNA without precipitation, measuring fluorescence intensity. This eliminates the "super-observer" bias inherent in manual counting.

Comparative Data Summary
FeatureEinecs 279-675-0 (BCB)New Methylene Blue (NMB)Automated Flow Cytometry
Method Principle Supravital PrecipitationSupravital PrecipitationFluorescent RNA Intercalation
Precision (CV%) 25% - 40% (High Variability)15% - 30% 3% - 8% (High Precision)
Artifact Interference High (Dye precipitates often confused with RNA)Moderate (Cleaner background than BCB)Low (Gating excludes debris)
Sample Stability < 24 Hours (Precipitates increase over time)< 24 Hours24-48 Hours
Cost Per Test Low (< $0.50)Low (< $0.50)High ($3.00 - $5.00)
Primary Utility Resource-limited diagnosis; Calibration checkReference manual methodHigh-throughput clinical routine

Critical Insight: The high CV% in BCB counts is rarely due to the chemical itself, but rather inter-observer variability (subjective interpretation of what constitutes a "reticulocyte" vs. dust/artifact) and sampling error (counting too few cells).

Part 3: Inter-Laboratory Variability & Standardization

To utilize Einecs 279-675-0 effectively in a research setting, one must mitigate the "Poisson distribution" error. Counting 100 RBCs yields a statistical error of ~10%. To reduce error to acceptable limits (<5%), a minimum of 1,000 RBCs must be counted.

The "Miller Disc" Standardization

Inter-laboratory studies confirm that the use of a Miller Ocular Disc significantly reduces variability compared to random field counting. The Miller Disc imposes a visual grid, forcing a fixed ratio of counting RBCs vs. Reticulocytes.

Visualization: Inter-Laboratory Proficiency Workflow

InterLabComparison Sample Master Blood Sample (Split Aliquots) LabA Lab A: Manual (Einecs 279-675-0) Sample->LabA LabB Lab B: Automated (Flow Cytometry) Sample->LabB AnalysisA Microscopy (1000 cells) Miller Disc Protocol LabA->AnalysisA AnalysisB Fluorescence Gating (30,000 events) LabB->AnalysisB Compare Bland-Altman Analysis (Bias & Limits of Agreement) AnalysisA->Compare AnalysisB->Compare Outcome Correction Factor Calculation Compare->Outcome

Figure 2: Workflow for validating manual BCB counts against an automated reference.

Part 4: Optimized Experimental Protocol (Self-Validating)

This protocol uses Einecs 279-675-0 in a way that minimizes precipitation artifacts and ensures stoichiometric binding.

Reagents:

  • Einecs 279-675-0 (Brilliant Cresyl Blue), 1.0% alcoholic solution or 0.5% aqueous solution with citrate saline.

  • EDTA-anticoagulated whole blood (fresh, <4 hours old).

The Protocol:

  • Stoichiometric Mixing:

    • Mix equal volumes (e.g., 50 µL) of blood and filtered BCB stain in a small test tube.

    • Why: Excess dye causes background precipitation; excess blood results in faint staining. 1:1 is critical.

  • Incubation (The Variable Step):

    • Incubate at 37°C for 15-20 minutes .

    • Validation Check: Do not incubate at room temperature if possible. 37°C drives the reaction to completion faster, reducing the window for non-specific precipitation.

    • Mix gently halfway through incubation to ensure dye contact with all cells.

  • Smear Preparation:

    • After incubation, remix the tube gently (reticulocytes have lower specific gravity and float to the top; failure to mix leads to falsely elevated counts).

    • Prepare a thin wedge smear and air dry immediately.

  • Counting (Miller Disc Method):

    • Field A (Large Square): Count all Reticulocytes.

    • Field B (Small Square - 1/9th area): Count all RBCs.

    • Formula:

      
      
      
    • Target: Count until "Total RBCs in B" > 112 (which implies ~1000 RBCs total).

  • Quality Control (Self-Validation):

    • If "Heinz Bodies" are suspected (also stain blue), perform a parallel stain with Crystal Violet (which stains Heinz bodies but not reticulocytes) to differentiate.

References

  • International Council for Standardization in Haematology (ICSH). ICSH guidelines for reticulocyte counting by microscopy on supravitally stained preparations.[4] World Health Organization.[4] [Link]

  • National Institutes of Health (PubMed). Reticulocyte counting by flow cytometry. A comparison with manual methods. [Link]

  • ResearchGate. Comparison of automated flowcytometric reticulocyte analysis with manual reticulocyte count. [Link]

Sources

Comparative Technical Analysis: Commercial Sources of Einecs 279-675-0 (TETA Fraction)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fraction" Distinction[1]

In high-performance epoxy formulations, Einecs 279-675-0 is frequently conflated with pure Triethylenetetramine (TETA, CAS 112-24-3).[1] This is a critical error in drug delivery and polymer synthesis.

Einecs 279-675-0, chemically defined as Amines, polyethylenepoly-, triethylenetetramine fraction (CAS 90640-67-8), is not a single molecule.[1] It is the complex "technical grade" residue resulting from the distillation of ethyleneamines. Unlike the pure linear isomer, this fraction contains a distribution of four primary congeners:

  • Linear TETA (N,N'-bis(2-aminoethyl)-1,2-ethanediamine)[1][2]

  • Branched TETA (Tris(2-aminoethyl)amine)[1][3]

  • Bis-AEP (N,N'-bis-(2-aminoethyl)piperazine)[1][3]

  • PEEDA (N-[(2-aminoethyl)2-aminoethyl]piperazine)[1][3]

Why This Matters: Commercial sources vary significantly in the ratio of these isomers based on their synthesis route (EDC-based vs. Reductive Amination).[1] This variation alters the Amine Hydrogen Equivalent Weight (AHEW) , viscosity, and reactivity profile.[1] A formulation optimized for a high-linear source (e.g., Dow/Olin legacy grades) may fail to cure or exhibit "blushing" if switched to a high-cyclic source (e.g., certain Asian import grades) without stoichiometric adjustment.[1]

Chemical Composition & Commercial Variance[1][4][5]

The performance of Einecs 279-675-0 is dictated by the ratio of linear amines (high flexibility) to cyclic piperazines (high rigidity/fast cure).[1]

Isomer Network Visualization

The following diagram illustrates the structural relationship between the components found in commercial fractions.

TETA_Composition Feed Ethyleneamine Synthesis Process Linear Linear TETA (High Flexibility) Feed->Linear Primary Yield Branched Branched TETA (High Reactivity) Feed->Branched Isomerization Cyclics Cyclic Congeners (Piperazine Derivatives) Feed->Cyclics Cyclization Performance Final Polymer Properties Linear->Performance Impacts Toughness BisAEP Bis-AEP (Rigid, Fast Cure) Cyclics->BisAEP PEEDA PEEDA (Semi-Rigid) Cyclics->PEEDA BisAEP->Performance Impacts Tg & Hardness

Figure 1: Structural congeners within Einecs 279-675-0 and their impact on polymer properties.

Comparative Data: Commercial Grades

The table below compares representative specifications from major global suppliers. Note the variance in Total Amine Value (TAV), which directly impacts the PHR (Parts Per Hundred Resin) calculation.[1]

ParameterGrade A (High Linear) Grade B (Standard Technical) Grade C (High Cyclic) Impact on Formulation
Primary Source Type US/EU Major (e.g., Olin/Nouryon type)Global Standard (e.g., Huntsman type)Asian Import / Generic-
Linear TETA Content > 60%40 - 60%< 40%Higher linear = better impact resistance.[1]
Cyclic Content < 10%15 - 30%> 35%Higher cyclic = higher Tg, faster gel time.[1]
Total Amine Value 1430 - 1460 mg KOH/g1350 - 1400 mg KOH/g1250 - 1350 mg KOH/gCRITICAL: Lower TAV requires more hardener by weight.[1]
Viscosity (25°C) 20 - 30 cP30 - 45 cP50 - 80 cPAffects wetting and potting capability.[1]
Color (Gardner) < 2< 4< 8Affects aesthetics in clear coats.[1]

Scientist's Note: Never substitute Grade A for Grade C on a 1:1 weight basis. You must recalculate stoichiometry based on the specific lot's Amine Value.

Experimental Protocols for Qualification

To validate a new source of Einecs 279-675-0, you cannot rely solely on the Certificate of Analysis (CoA).[1] You must perform a Stoichiometric Verification .[1]

Protocol A: Potentiometric Titration (Total Amine Value)

Standard: Modified ASTM D2073[1]

This protocol determines the exact concentration of reactive amine groups, allowing you to calculate the precise AHEW (Amine Hydrogen Equivalent Weight).[1]

Reagents:

  • 0.5N Hydrochloric Acid (in Isopropanol).[1]

  • Glacial Acetic Acid (Solvent).[1]

  • Crystal Violet Indicator (or Potentiometric Electrode).[1]

Workflow:

  • Preparation: Weigh 0.2g (±0.0001g) of the TETA fraction sample into a 250mL beaker.

  • Dissolution: Add 50mL of Glacial Acetic Acid. Stir magnetically until fully dissolved.

  • Titration: Titrate with 0.5N HClO4 (Perchloric acid) or HCl in IPA.

    • Note: Perchloric acid in glacial acetic acid is preferred for sharper endpoints in non-aqueous titration.[1]

  • Calculation:

    
    [1]
    
    • 
       = Volume of titrant (mL)[1]
      
    • 
       = Normality of titrant
      
    • 
       = Weight of sample (g)
      

Self-Validation: If your result deviates >5% from the supplier's CoA, re-standardize your titrant. A discrepancy suggests high water content (amine carbamate formation) in the sample.[1]

Protocol B: Reactivity Profiling (Gel Time & Exotherm)

Standard: ASTM D2471[1]

Cyclic isomers (Bis-AEP) accelerate the reaction.[1] This test quantifies the "speed" difference between sources.

Workflow:

  • Standard Resin: Use a standard DGEBA epoxy resin (EEW ~190, e.g., DER 331 or EPON 828).[1]

  • Stoichiometry: Mix Resin and TETA Fraction at a 1:1 stoichiometric ratio (typically 13-14 phr for TETA).

  • Mass: Total mass 100g.

  • Conditioning: Equilibrate components to 25°C.

  • Measurement:

    • Mix for 60 seconds.

    • Insert thermocouple into the center of the cup.

    • Record Time to Peak Exotherm and Max Temperature .

Interpretation:

  • Source A (High Linear): Slower cure, lower peak exotherm (~180°C).[1]

  • Source C (High Cyclic): Faster cure, aggressive exotherm (>200°C).[1] Risk of shrinkage/cracking.[1]

Quality Control Workflow

The following logic gate ensures that batch-to-batch variation in Einecs 279-675-0 does not disrupt production.

QC_Workflow Start Incoming Raw Material (Einecs 279-675-0) Step1 Visual Inspection (Color/Haze) Start->Step1 Decision1 Pass? Step1->Decision1 Step2 Titration (ASTM D2073) Determine Actual AHEW Decision1->Step2 Yes Reject Quarantine / Reject Decision1->Reject No (Hazy/Dark) Calc Calculate PHR Offset New PHR = (AHEW_batch / EEW_resin) * 100 Step2->Calc Step3 Gel Time Test (Verify Reactivity) Calc->Step3 Decision2 Within Spec? Step3->Decision2 Approve Release to Production with Adjusted PHR Decision2->Approve Yes Decision2->Reject No (Too Fast/Slow)

Figure 2: QC Logic for managing variability in technical grade amine fractions.

Conclusion & Recommendations

For researchers and formulators, Einecs 279-675-0 is a cost-effective alternative to pure TETA, but it requires rigorous characterization.[1]

  • For Adhesives: High-cyclic fractions (Grade C) are often superior due to faster cure rates and higher modulus (rigidity), provided the exotherm is managed.[1]

  • For Coatings: High-linear fractions (Grade A) are required to ensure flexibility and reduce surface blushing.[1]

  • Mandatory Adjustment: Do not use a fixed formulation recipe. Always adjust the hardener loading (PHR) based on the specific Total Amine Value of the incoming batch.[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] Triethylenetetramine | C6H18N4 | CID 5565.[1] PubChem.[1] Retrieved October 26, 2023, from [Link][1]

  • Huntsman Corporation. (2023).[1] Triethylenetetramine (TETA) Technical Bulletin. Retrieved from [Link][1]

  • ASTM International. (2021).[1] ASTM D2073-16(2021) Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Referee Potentiometric Method. West Conshohocken, PA.[1][4] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Amines, polyethylenepoly-, triethylenetetramine fraction (EC 279-675-0).[1] Retrieved from [Link][1]

Sources

Technical Guide: Cross-Validation of Platelet & Reticulated Platelet Counts Using Einecs 279-675-0

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of platelet counts obtained with Einecs 279-675-0 (Brilliant Cresyl Blue) Content Type: Technical Validation Guide

Executive Summary: The Chemical Context

In the precise quantification of thrombopoiesis, Einecs 279-675-0 —chemically identified as Brilliant Cresyl Blue (BCB) (specifically the zinc chloride double salt)—serves as a critical supravital stain. While modern automated hematology analyzers often utilize Thiazole Orange or Polymethyl Oxazine, BCB remains a potent, cost-effective alternative for identifying Reticulated Platelets (RPs) : the young, RNA-rich platelets released during active thrombopoiesis.

This guide provides a rigorous framework for cross-validating BCB-based platelet enumeration against the International Council for Standardization in Haematology (ICSH) reference methods (CD61/CD41 immunoplatelet counting) and automated optical fluorescence.

Mechanism of Action: Supravital RNA Precipitation

Unlike intercalating dyes (e.g., Thiazole Orange) that bind DNA/RNA stoichiometrically, BCB functions through supravital precipitation .

  • The Chemistry: BCB (EC 279-675-0) is a cationic oxazine dye. It penetrates the living cell membrane and reacts with the anionic phosphate groups of ribosomal RNA (rRNA).

  • The Effect: This interaction causes the rRNA within immature platelets to precipitate into a visible dark-blue "reticulum" or granules. This allows for the differentiation of RPs from mature platelets (which lack RNA) and red blood cells (which lack RNA, except reticulocytes).

BCB_Mechanism BCB Einecs 279-675-0 (Brilliant Cresyl Blue) Membrane Platelet Membrane (Permeable) BCB->Membrane Passive Diffusion RNA Residual rRNA (Immature Platelet) Membrane->RNA Intracellular Entry Complex Dye-RNA Complex (Precipitation) RNA->Complex Electrostatic Binding Detection Detection (Microscopy/Flow Cytometry) Complex->Detection Dark Blue Granules (Supravital Effect)

Figure 1: Mechanism of action for Einecs 279-675-0 (BCB) in staining reticulated platelets.

Comparative Analysis & Validation Strategy

To validate BCB, one must prove its Specificity (distinguishing platelets from debris) and Sensitivity (detecting low levels of RNA).

Comparison Matrix: BCB vs. Alternatives
FeatureEinecs 279-675-0 (BCB) Thiazole Orange (TO) CD61/CD41 (ICSH Reference)
Methodology Supravital Staining (Precipitation)Fluorescent IntercalationImmunofluorescence (Surface Antigen)
Target Residual RNA (Precipitated)Residual RNA/DNAGlycoprotein IIb/IIIa (Surface)
Key Interference Howell-Jolly bodies, ReticulocytesWBC DNA, ReticulocytesRBC fragments (rarely)
Cost LowModerateHigh
Stability High (Zinc chloride salt)Low (Light sensitive)Moderate (Antibody stability)
Validation Goal Correlation

vs CD61
Correlation

vs CD61
N/A (Gold Standard)
Validation Experiment 1: Linearity & Lower Limit of Detection (LLoD)

Objective: Confirm BCB can accurately count platelets in thrombocytopenic samples (where impedance methods fail).

  • Protocol: Serial dilution of Platelet Rich Plasma (PRP) using Platelet Poor Plasma (PPP).

  • Acceptance Criteria:

    
     across the range of 10–500 
    
    
    
    .
Validation Experiment 2: Method Comparison (Bland-Altman)

Objective: Quantify bias between BCB counts and the CD61 reference.

  • Hypothesis: BCB may slightly underestimate RPs compared to TO due to the "precipitation" requirement (some very immature platelets might not precipitate visibly).

  • Data Output:

    • Bias: Mean difference (BCB - CD61).

    • Precision: Coefficient of Variation (CV%) should be

      
       for total counts.
      
Experimental Protocol: BCB Flow Cytometric/Manual Assay

Note: This protocol uses Einecs 279-675-0 in a flow cytometry setting for higher precision than manual microscopy.

Reagents:
  • Stock Solution: Dissolve 10 mg of Einecs 279-675-0 (BCB) in 100 mL of isotonic saline (0.9% NaCl). Filter through 0.22 µm filter.

  • Fixative: 1% Paraformaldehyde.

  • Control: Unstained PRP.

Workflow Steps:
  • Sample Prep: Collect whole blood in EDTA (Lavender top). Process within 4 hours.

  • Staining:

    • Mix 5 µL of whole blood with 95 µL of BCB Stock Solution.

    • Critical Step: Incubate at 37°C for 30 minutes in the dark. (BCB reaction is time/temp dependent).

  • Counter-stain (Optional but Recommended): Add 5 µL of anti-CD61-PE (Phycoerythrin) to gate the total platelet population.

  • Acquisition: Run on Flow Cytometer.

    • Gate 1: Log Forward Scatter vs. Log Side Scatter (Identify Platelet Cloud).

    • Gate 2 (if CD61 used): CD61+ events.

    • Analysis: Measure fluorescence/absorbance in the BCB channel (often FL3 or FL4 depending on fluorochrome, or simply Side Scatter changes in non-fluorescent mode).

Protocol_Workflow Start Whole Blood (EDTA) Mix Mix 5µL Blood + 95µL BCB Solution (EC 279-675-0) Start->Mix Incubate Incubate 30 min @ 37°C (Critical for RNA Precipitation) Mix->Incubate CD61 Add CD61-PE Antibody (Total Platelet Gating) Incubate->CD61 Acquire Flow Cytometry Acquisition CD61->Acquire Gating Gating Strategy: 1. FSC vs SSC (Size/Granularity) 2. CD61+ (Platelet ID) 3. BCB+ (Reticulated PLT) Acquire->Gating Result Calculate % Reticulated Platelets Gating->Result

Figure 2: Step-by-step experimental workflow for BCB-based platelet analysis.

Data Presentation & Interpretation

When publishing your validation, structure your results as follows:

Table 1: Precision Profile of Einecs 279-675-0 (BCB)

Platelet LevelMean Count (

)
SDCV% (Repeatability)Target CV%
Low (Thrombocytopenia) 252.18.4%

Normal 24011.54.8%

High (Thrombocytosis) 65022.03.4%

Troubleshooting the "Reticulum" Artifacts:

  • Issue: High background noise in the BCB channel.

  • Cause: BCB can precipitate in older reagent solutions or bind to RBC debris.

  • Solution: Always filter the BCB working solution (0.22 µm) daily. Use a CD61 threshold to eliminate non-platelet debris.

References
  • International Council for Standardization in Haematology (ICSH). (2001).[1] Platelet counting by the RBC/platelet ratio method: A reference method.[1][2][3][4] American Journal of Clinical Pathology.[1][2][4] Link

  • Briggs, C., et al. (2004). Assessment of an immature platelet fraction (IPF) in peripheral blood using the Sysmex XE-2100 automated analyser. British Journal of Haematology. Link

  • Robinson, M.S., et al. (1998). Flow cytometric analysis of reticulated platelets: evidence for a large proportion of non-specific labeling of dense granules by thiazole orange. British Journal of Haematology. Link

  • Sigma-Aldrich. (n.d.). Brilliant Cresyl Blue ALD (EC 279-675-0) Product Specification.Link

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Brilliant Cresyl Blue Staining Data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of data derived from BCB staining and its alternatives, with a core focus on the appropriate statistical methodologies required to analyze these datasets. We will explore the causality behind experimental choices, provide validated protocols, and present a clear framework for selecting the correct statistical tests to ensure the integrity and impact of your research.

The Principle of Brilliant Cresyl Blue Staining: A Marker of Metabolic Activity

Brilliant Cresyl Blue is a supravital stain, meaning it is applied to living cells.[1] Its primary application in reproductive biology is the selection of competent oocytes for in vitro fertilization (IVF) or other assisted reproductive technologies.[2][3] The scientific basis for this selection lies in the activity of the enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH).[2][4][5]

G6PDH is a key enzyme in the pentose phosphate pathway, which provides developing oocytes with essential molecules for nucleotide synthesis and antioxidants like NADPH to combat oxidative stress.[5] Oocytes with high G6PDH activity are considered more developmentally competent. The BCB test leverages this: G6PDH converts the blue BCB dye into a colorless compound.[2]

Therefore:

  • BCB+ (Blue Cytoplasm): Oocytes with low G6PDH activity are unable to decolorize the dye. These are considered less mature or having lower developmental potential.[6]

  • BCB- (Colorless Cytoplasm): Oocytes with high G6PDH activity decolorize the dye, indicating higher metabolic activity and greater developmental competence.[6]

This binary, categorical outcome (BCB+ vs. BCB-) is the most common data type generated from these experiments.

Mechanism of BCB Decolorization

The following diagram illustrates the enzymatic reaction central to BCB staining as a viability marker.

BCB_Mechanism cluster_oocyte Competent Oocyte Cytoplasm BCB Brilliant Cresyl Blue (Blue) G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) BCB->G6PDH indicator NADPH NADPH (Antioxidant Capacity) G6PDH->NADPH Colorless Colorless Metabolite G6PDH->Colorless reduces P6G 6-Phosphogluconate G6PDH->P6G G6P Glucose-6-Phosphate G6P->G6PDH substrate NADP NADP+ NADP->G6PDH caption Mechanism of BCB decolorization by G6PDH.

Caption: Mechanism of BCB decolorization by G6PDH.

Comparing Staining Methodologies: BCB vs. Alternatives

While BCB staining is a well-established method, it's crucial to understand its performance relative to other techniques. The choice of method impacts not only the experimental workflow but also the type of data generated and the subsequent statistical analysis.

FeatureBrilliant Cresyl Blue (BCB) StainingAlternative: Mitochondrial Probes (e.g., MitoTracker)
Principle Measures Glucose-6-Phosphate Dehydrogenase (G6PDH) activity, an indicator of metabolic health and developmental competence.[5][7]Directly measures mitochondrial membrane potential and activity, a key indicator of cellular energy status.[8][9]
Data Type Primarily Categorical (Binary: BCB+ vs. BCB-).[6]Primarily Continuous (Fluorescence intensity), which can be categorized if needed.
Output Percentage of competent (BCB-) vs. non-competent (BCB+) oocytes.Quantitative fluorescence values per oocyte, allowing for nuanced comparisons of metabolic activity.
Equipment Standard light microscope.Fluorescence microscope with appropriate filter sets.
Pros Simple, cost-effective, does not require specialized equipment.[7]Provides quantitative, continuous data, potentially offering higher sensitivity to subtle changes in viability.[8]
Cons Provides a binary outcome, potentially missing subtle gradations in oocyte quality. Some studies note possible detrimental effects on embryo development.[7]Requires more expensive equipment, and the staining protocol can be more complex. Phototoxicity can be a concern.

Experimental Protocols

To ensure data integrity, a validated and controlled protocol is non-negotiable. The inclusion of control groups is a self-validating mechanism that confirms the staining procedure is working as expected.

Protocol 1: BCB Staining for Oocyte Competence

This protocol is adapted from established methods for selecting competent mammalian oocytes.

  • Preparation: Prepare a working solution of 26 µM Brilliant Cresyl Blue in a modified phosphate-buffered saline (mPBS) supplemented with 0.5% bovine serum albumin (BSA).

  • Sample Collection: Collect cumulus-oocyte complexes (COCs) from ovarian follicles. Wash them three times in the mPBS/BSA solution.

  • Control Group: A subset of COCs should be incubated in the mPBS/BSA solution without BCB for the same duration as the treatment group. This control group is crucial to ensure that the incubation process itself does not affect oocyte viability.

  • Staining: Incubate the treatment group of COCs in the BCB solution for 90 minutes at 38.5°C in a humidified atmosphere.

  • Classification: After incubation, wash the oocytes twice in mPBS/BSA. Under a stereomicroscope, classify the oocytes based on their cytoplasm coloration:

    • BCB+: Blue cytoplasm (lower competence).

    • BCB-: Colorless cytoplasm (higher competence).

  • Data Recording: For each experimental group (e.g., Control vs. Drug Treatment), count the number of oocytes in each category (BCB+ and BCB-). Express this as a percentage of the total oocytes in that group.

Experimental Workflow Overview

This diagram outlines the complete process from sample collection to final data analysis.

Workflow A Sample Collection (e.g., Oocytes) B Random Assignment A->B C Control Group (No Stain) B->C D Experimental Group (BCB Staining) B->D E Incubation C->E D->E F Microscopic Evaluation & Data Acquisition E->F G Data Tabulation (Counts & Percentages) F->G H Statistical Analysis (e.g., Chi-Square Test) G->H I Interpretation & Conclusion H->I

Caption: Standard workflow for a BCB staining experiment.

Statistical Analysis: From Raw Counts to Meaningful Insights

The data from BCB staining experiments are typically categorical frequency data .[10] You are counting the number of items (oocytes) that fall into mutually exclusive categories (BCB+ or BCB-). This dictates the appropriate family of statistical tests. Using tests designed for continuous data, such as a t-test, on categorical counts is a common but significant error.[10]

Choosing the Right Statistical Test

Your choice of statistical test is determined by your research question. The most common question in this context is: "Is there a significant difference in the proportion of competent (BCB-) oocytes between my control and treatment groups?"

This is a comparison of proportions from two or more independent groups. The appropriate statistical tests are the Chi-Square (χ²) Test of Independence or Fisher's Exact Test .[11][12]

TestWhen to UseCausality & Rationale
Chi-Square (χ²) Test of Independence When comparing proportions between two or more groups and the total sample size is large (e.g., >1000 total observations) and no expected cell count is less than 5.[12]The test determines if there is a statistically significant association between the treatment variable (e.g., Control vs. Drug A) and the outcome variable (BCB+ vs. BCB-). It compares the observed frequencies in your contingency table to the frequencies that would be expected if there were no association.[11]
Fisher's Exact Test When the sample size is small, or when any of the expected frequencies in the contingency table are less than 5.[11][12]This test calculates the exact probability of observing the results you have, or more extreme results, assuming the null hypothesis (no association) is true. It is more accurate for small sample sizes because it does not rely on the approximations that the Chi-Square test uses.[11]
Decision Tree for Statistical Test Selection

Follow this logical path to select the appropriate statistical test for your categorical data.

Stat_Decision_Tree start What is my research question? q1 Am I comparing the proportion of BCB+ vs. BCB- oocytes between two or more independent groups? start->q1 q2 Is my total sample size large AND all expected cell counts > 5? q1->q2 Yes chi2 Use Chi-Square Test of Independence q2->chi2 Yes fisher Use Fisher's Exact Test q2->fisher No

Caption: Decision tree for selecting a statistical test.

Example Data Analysis

Let's consider a hypothetical experiment testing a new drug's effect on oocyte maturation.

Research Question: Does Drug X improve the developmental competence of oocytes compared to a vehicle control?

Experimental Data:

GroupBCB- (Competent)BCB+ (Non-Competent)Total Oocytes
Control 504595
Drug X 7525100

Analysis Steps:

  • State the Hypotheses:

    • Null Hypothesis (H₀): There is no association between the treatment (Control vs. Drug X) and oocyte competence (the proportion of BCB- oocytes is the same in both groups).

    • Alternative Hypothesis (H₁): There is an association between the treatment and oocyte competence.

  • Choose the Test: The total sample size is 195, and the smallest cell count is 25, so the expected frequencies will be well above 5. Therefore, the Chi-Square Test is appropriate.

  • Perform the Test: Using statistical software (e.g., R, SPSS, or an online calculator), you would input your data into a 2x2 contingency table. The software calculates the Chi-Square statistic and the associated p-value.

  • Interpret the Results:

    • Let's assume the test yields a p-value of 0.008.

    • The conventional threshold for statistical significance (alpha) is 0.05.

    • Since our p-value (0.008) is less than alpha (0.05), we reject the null hypothesis .

Conclusion

References

  • Effect of Oocyte Quality Assessed by Brilliant Cresyl Blue (BCB) Staining on Cumulus Cell Expansion and Sonic Hedgehog Signaling in Porcine during In Vitro Maturation. National Institutes of Health (NIH). [Link]

  • Detection of Erythrocyte Glucose-6- Phosphate-Dehydrogenase Deficiency: Variations in Brilliant Cresyl Blue. Kalro e-Repository. [Link]

  • Selection of oocytes for in vitro maturation by brilliant cresyl blue staining: a study using the mouse model. PubMed. [Link]

  • Brilliant Cresyl Blue (BCB) supravital stain hematology to identify and study reticulocytes. YouTube. [Link]

  • ISSN: 2320-5407 Int. J. Adv. Res. 8(05), 1259-1262. International Journal of Advanced Research (IJAR). [Link]

  • Brilliant Cresyl Blue – Knowledge and References. Taylor & Francis Online. [Link]

  • Impact of Staining Methods and Human Factors on Accuracy of Manual Reticulocyte Enumeration. National Institutes of Health (NIH). [Link]

  • Brilliant Cresyl Blue Negative Oocytes Show a Reduced Competence for Embryo Development after In Vitro Fertilisation with Sperm Exposed to Oxidative Stress. MDPI. [Link]

  • Brilliant Cresyl Blue stain selects largest oocytes with highest mitochondrial activity, maturation-promoting factor activity and embryo developmental competence in prepubertal sheep. PubMed. [Link]

  • Selection of Immature Cat Oocytes with Brilliant Cresyl Blue Stain Improves In Vitro Embryo Production during Non-Breeding Season. ResearchGate. [Link]

  • Selection of Ovine Oocytes by Brilliant Cresyl Blue Staining. ResearchGate. [Link]

  • Laboratory diagnosis of G6PD deficiency. A British Society for Haematology Guideline. Wiley Online Library. [Link]

  • Comparative properties of mammalian oocyte sorted through brilliant cresyl blue staining. Journal of Entomology and Zoology Studies. [Link]

  • Selection of Immature Cat Oocytes with Brilliant Cresyl Blue Stain Improves In Vitro Embryo Production during Non-Breeding Season. MDPI. [Link]

  • Comparison of two supravital stains in examination of human semen and in tests for cytotoxic antibodies to human spermatozoa. PubMed. [Link]

  • Categorical Data Analysis in Biology. Fiveable. [Link]

  • Statistical Methods for Assessing Individual Oocyte Viability Through Gene Expression Profiles. New Prairie Press. [Link]

  • Statistical Methods for Assessing Individual Oocyte Viability Through Gene Expression Profiles. DigitalCommons@USU. [Link]

  • Categorical Data Analysis in Experimental Biology. National Institutes of Health (NIH). [Link]

  • Choosing the right test. Handbook of Biological Statistics. [Link]

  • Supravital staining – Knowledge and References. Taylor & Francis Online. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.